molecular formula C5H14Cl2N2 B175976 (R)-Pyrrolidin-2-ylmethanamine dihydrochloride CAS No. 119020-04-1

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B175976
CAS No.: 119020-04-1
M. Wt: 173.08 g/mol
InChI Key: QZRLFKCODRAOAY-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride (CAS 119020-04-1) is a chiral amine salt of a pyrrolidine derivative. With the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis . The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved pharmaceuticals and bioactive molecules due to its saturated nature, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This compound is particularly significant for the stereoselective synthesis of pyrrolidine-containing drugs and their precursors. The chiral (R)-pyrrolidine core is a key structural element in the development of active pharmaceutical ingredients (APIs) . The primary amine group facilitates further functionalization, making it a crucial intermediate for constructing more complex, target-oriented molecules. Researchers utilize this and similar chiral pyrrolidine building blocks in the design and synthesis of compounds for various therapeutic areas . The product is intended for research purposes as a chemical intermediate and building block in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLFKCODRAOAY-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523584
Record name 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119020-04-1
Record name 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119020-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of a primary synthetic pathway for this molecule, commencing from the readily available starting material, (R)-Boc-proline. This document details the experimental protocols for the key transformations, including amide formation, reduction of the amide, and the final deprotection and salt formation. Quantitative data on reaction yields and product purity are presented in structured tables to facilitate comparison and process optimization. Additionally, logical workflows of the synthesis are visualized using Graphviz (DOT language) to provide a clear and concise representation of the synthetic process.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific enantiomer, (R)-pyrrolidin-2-ylmethanamine, serves as a key intermediate in the development of various therapeutic agents. Its synthesis with high enantiomeric purity is therefore of significant interest to the pharmaceutical industry. This guide focuses on a robust and commonly employed synthetic route, providing detailed experimental procedures and associated data to aid researchers in their drug discovery and development endeavors.

Overview of the Synthetic Pathway

The principal synthetic route to this compound involves a three-step sequence starting from N-Boc-(R)-proline:

  • Amide Formation: Conversion of the carboxylic acid of N-Boc-(R)-proline to the corresponding primary amide, N-Boc-(R)-prolinamide.

  • Amide Reduction: Reduction of the amide functionality of N-Boc-(R)-prolinamide to the primary amine, N-Boc-(R)-pyrrolidin-2-ylmethanamine.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.

Synthesis_Overview Start N-Boc-(R)-proline Step1 Step 1: Amide Formation Start->Step1 Intermediate1 N-Boc-(R)-prolinamide Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 N-Boc-(R)-pyrrolidin- 2-ylmethanamine Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 End (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Step3->End

Figure 1: Overview of the synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (R)-Boc-prolinamide

Reaction: N-Boc-(R)-proline is converted to the primary amide via a mixed anhydride intermediate followed by treatment with ammonia.

Experimental Procedure:

  • To a solution of N-Boc-(R)-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -15 °C, add N-methylmorpholine (1.1 eq.).

  • Slowly add isobutyl chloroformate (1.05 eq.) while maintaining the temperature at -15 °C.

  • Stir the resulting mixture for 15 minutes.

  • Bubble ammonia gas through the reaction mixture for 30 minutes at -15 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-Boc-prolinamide as a solid.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup and Isolation A1 Dissolve N-Boc-(R)-proline in anhydrous THF A2 Cool to -15 °C A1->A2 A3 Add N-methylmorpholine A2->A3 B1 Add isobutyl chloroformate A3->B1 B2 Stir for 15 min B1->B2 B3 Bubble ammonia gas B2->B3 B4 Warm to RT and stir for 2h B3->B4 C1 Filter and concentrate B4->C1 C2 Dissolve in Ethyl Acetate C1->C2 C3 Wash with NaHCO3 and brine C2->C3 C4 Dry, filter, and concentrate C3->C4 Product Product C4->Product (R)-Boc-prolinamide

Figure 2: Experimental workflow for Step 1.
Step 2: Reduction of (R)-Boc-prolinamide

Reaction: The amide group of (R)-Boc-prolinamide is reduced to a primary amine using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex.

3.2.1. Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Experimental Procedure:

  • To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of (R)-Boc-prolinamide (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield (R)-Boc-pyrrolidin-2-ylmethanamine.

3.2.2. Method B: Using Borane-Tetrahydrofuran Complex (BH₃·THF)

Experimental Procedure:

  • To a solution of (R)-Boc-prolinamide (1.0 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add Borane-THF complex (1 M in THF, 3.0 eq.) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add methanol again and re-concentrate to remove borate esters. Repeat this step twice.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (R)-Boc-pyrrolidin-2-ylmethanamine.

Step2_Workflow cluster_methodA Method A: LiAlH4 Reduction cluster_methodB Method B: Borane Reduction Start (R)-Boc-prolinamide A1 Add to LiAlH4 suspension in THF Start->A1 B1 Add BH3.THF in THF Start->B1 A2 Reflux for 4-6h A1->A2 A3 Quench with H2O/NaOH/H2O A2->A3 A4 Filter and concentrate A3->A4 Product Product A4->Product (R)-Boc-pyrrolidin- 2-ylmethanamine B2 Reflux for 3-5h B1->B2 B3 Quench with Methanol B2->B3 B4 Workup and concentrate B3->B4 B4->Product

Figure 3: Experimental workflows for Step 2.
Step 3: Deprotection and Dihydrochloride Salt Formation

Reaction: The Boc protecting group of (R)-Boc-pyrrolidin-2-ylmethanamine is removed under acidic conditions, and the resulting diamine is precipitated as the dihydrochloride salt.

Experimental Procedure:

  • Dissolve (R)-Boc-pyrrolidin-2-ylmethanamine (1.0 eq.) in a minimal amount of methanol or 1,4-dioxane.

  • To this solution, add a solution of HCl in 1,4-dioxane (4 M, 2.5-3.0 eq.) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • If precipitation is incomplete, add diethyl ether to induce further precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Step3_Workflow cluster_reaction Deprotection and Salt Formation cluster_isolation Isolation Start (R)-Boc-pyrrolidin- 2-ylmethanamine A1 Dissolve in Methanol/Dioxane Start->A1 A2 Add HCl in Dioxane A1->A2 A3 Stir at RT for 2-4h A2->A3 B1 Induce precipitation with ether (optional) A3->B1 B2 Filter the solid B1->B2 B3 Wash with cold ether B2->B3 B4 Dry under vacuum B3->B4 Product Product B4->Product (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Figure 4: Experimental workflow for Step 3.

Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of (R)-Boc-prolinamide

ParameterValue
Starting MaterialN-Boc-(R)-proline
Key ReagentsIsobutyl chloroformate, Ammonia
SolventTetrahydrofuran (THF)
Typical Yield85-95%
Purity>98% (by HPLC)

Table 2: Reduction of (R)-Boc-prolinamide

ParameterMethod A (LiAlH₄)Method B (BH₃·THF)
Starting Material(R)-Boc-prolinamide(R)-Boc-prolinamide
Reducing AgentLithium Aluminum HydrideBorane-THF complex
SolventTetrahydrofuran (THF)Tetrahydrofuran (THF)
Typical Yield80-90%85-95%
Purity>97% (by GC-MS)>98% (by GC-MS)

Table 3: Deprotection and Dihydrochloride Salt Formation

ParameterValue
Starting Material(R)-Boc-pyrrolidin-2-ylmethanamine
Key ReagentsHCl in 1,4-Dioxane
SolventMethanol or 1,4-Dioxane
Typical Yield90-98%
Purity>99% (by HPLC)

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The provided experimental protocols are detailed to allow for their replication in a laboratory setting. The quantitative data and workflow visualizations offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating the efficient and high-purity synthesis of this important chiral intermediate. Further optimization of reaction conditions may be possible depending on the desired scale and specific purity requirements.

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common feature in numerous FDA-approved pharmaceuticals, highlighting its importance as a precursor in the synthesis of biologically active molecules.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

General Chemical Properties
PropertyValueReference
CAS Number 119020-04-1[2][3]
Molecular Formula C₅H₁₄Cl₂N₂[2][3]
Molecular Weight 173.08 g/mol [2][3]
IUPAC Name [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride[2][3]
Purity Typically ≥95%[2]
Physical Properties
PropertyValueReference
Appearance White solid or crystalline powder[4][5]
State Solid[2]
Melting Point 124 to 129°C[2]
Solubility Soluble in water, ethanol, chloroform, and ether[4][5]
Computed Physicochemical Data

These computationally derived descriptors are valuable for predicting the compound's behavior in biological systems and for use in cheminformatics and molecular modeling.

PropertyValueReference
Topological Polar Surface Area 38.1 Ų[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Exact Mass 172.0534038 Da[3]
Heavy Atom Count 9[3]
Spectroscopic and Structural Identifiers
Identifier TypeIdentifierReference
Canonical SMILES C1C--INVALID-LINK--CN.Cl.Cl[3]
InChI InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1[2][3]
InChIKey QZRLFKCODRAOAY-ZJIMSODOSA-N[2][3]

Role in Pharmaceutical Synthesis

The pyrrolidine moiety is a key structural component in a wide range of pharmaceuticals, including antipsychotics and dopamine antagonists.[6][7] (R)-Pyrrolidin-2-ylmethanamine serves as a versatile chiral intermediate for introducing this valuable pharmacophore. The diagram below illustrates its logical position within a typical drug development workflow.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Application in Drug Synthesis Start (R)-Pyrrolidine-2-carboxamide (Starting Material) Reduction Reduction Reaction (e.g., with LiAlH4) Start->Reduction Intermediate (R)-Pyrrolidin-2-ylmethanamine (Free Base) Reduction->Intermediate Salt Salt Formation (with HCl) Intermediate->Salt Target (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Salt->Target Coupling Coupling Reaction (e.g., Amide Bond Formation) Target->Coupling Target->Coupling Final Final Drug Candidate (e.g., Raclopride) Coupling->Final Partner Carboxylic Acid or Other Coupling Partner Partner->Coupling

Workflow for Synthesis and Application.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. The following sections provide representative protocols for its synthesis and analysis.

Synthesis Protocol

This protocol describes a common method for preparing the target compound by reducing the corresponding carboxamide, a technique that preserves optical purity.[6][7]

  • Reaction Setup : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation : A solution of (R)-pyrrolidine-2-carboxamide is prepared in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Reduction : The flask is charged with a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in anhydrous THF. The solution of (R)-pyrrolidine-2-carboxamide is added dropwise to the LiAlH₄ suspension while maintaining a controlled temperature, often at 0 °C initially, before allowing the reaction to proceed at room temperature or with gentle heating.

  • Quenching : After the reaction is complete (monitored by TLC or LC-MS), the mixture is carefully quenched by the sequential, slow addition of water followed by a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction : The resulting slurry is filtered, and the solid residue is washed thoroughly with the ether solvent. The combined organic filtrates, containing the (R)-Pyrrolidin-2-ylmethanamine free base, are collected.

  • Salt Formation : The free base solution is treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) to precipitate the dihydrochloride salt.

  • Isolation and Purification : The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

Analytical Methodology: LC-MS/MS

A hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) method can be adapted for the quantitative analysis of this polar compound in complex matrices, such as biological samples.[8] The workflow ensures effective separation and sensitive detection.

G Sample 1. Sample Preparation (e.g., Swine Liver Homogenate) Extraction 2. Protein Precipitation & Extraction with Acetonitrile Sample->Extraction Add Internal Standard SPE1 3. Mixed-Mode SPE Cleanup (C18 + WAX) Extraction->SPE1 Supernatant SPE2 4. Cation Exchange SPE (SCX Cartridge) SPE1->SPE2 Adjust pH of Eluate Analysis 5. HILIC-LC-MS/MS Analysis (Positive Ionization Mode) SPE2->Analysis Concentrated Eluate Result Quantification Result Analysis->Result

Analytical Workflow using LC-MS/MS.
  • Sample Extraction : The sample matrix (e.g., tissue homogenate, plasma) is fortified with a suitable internal standard (e.g., a deuterated analog). Proteins are precipitated and the analyte is extracted using a polar organic solvent like acetonitrile.

  • Solid-Phase Extraction (SPE) Cleanup : The supernatant is passed through a mixed-mode SPE cartridge (e.g., C18 + WAX) to remove non-polar and strongly anionic interferences.[8]

  • Secondary SPE Cleanup : The eluate from the first SPE step is pH-adjusted and loaded onto a strong cation exchange (SCX) SPE cartridge to further purify the amine-containing analyte, effectively removing matrix effects.[8]

  • Elution and Concentration : The analyte is eluted from the SCX cartridge, typically with an ammoniated organic solvent. The final eluate is then evaporated to dryness and reconstituted in a suitable injection solvent.

  • LC-MS/MS Analysis : The prepared sample is injected into a HILIC-LC system for chromatographic separation. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

References

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Versatile Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is not a therapeutic agent with a direct mechanism of action, but rather a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its significance lies in the structural and stereochemical properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3]

The pyrrolidine motif can enhance a drug's potency, selectivity, and pharmacokinetic profile, including improving aqueous solubility.[4] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating precise interactions within a protein's binding site.[4] Furthermore, the stereochemistry of the pyrrolidine ring, as exemplified by the (R)-configuration in the title compound, is often essential for biological activity, as enantiomers can exhibit vastly different binding affinities and pharmacological effects.[1][3]

This guide explores the role of (R)-Pyrrolidin-2-ylmethanamine as a foundational scaffold by examining the mechanisms of action of two distinct classes of molecules synthesized from it: Dopamine D2 Receptor Antagonists and Fibroblast Activation Protein (FAP) Inhibitors.

Case Study 1: Dopamine D2 Receptor Antagonism (e.g., Raclopride)

The (R)-pyrrolidin-2-ylmethanamine moiety is a key component in the synthesis of selective dopamine D2 receptor antagonists like Raclopride.[5] Raclopride is widely used as a research tool and in positron emission tomography (PET) studies to investigate the dopamine system in neuropsychiatric disorders.[5]

Core Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating mood, cognition, and motor function.[6][7] In conditions like schizophrenia, hyperactivity of dopaminergic pathways is thought to contribute to positive symptoms such as hallucinations and delusions.[6]

Raclopride and similar antagonists function by competitively binding to D2 receptors in the brain, particularly in regions like the striatum.[6][8] This binding blocks the endogenous neurotransmitter dopamine from activating the receptor. By preventing dopamine binding, these antagonists inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of dopamine activity helps to alleviate the symptoms associated with excessive dopaminergic signaling.[6][8]

Dopamine_D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Raclopride (R)-Pyrrolidine-based Antagonist (e.g., Raclopride) Raclopride->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Response Inhibition of Cellular Response cAMP->Response Leads to

Figure 1: Signaling pathway of Dopamine D2 receptor antagonism.

Experimental Protocols

Synthesis of [¹¹C]Raclopride for PET Imaging

The radiosynthesis of [¹¹C]Raclopride typically involves the O-methylation of its desmethyl precursor using a methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[10][11][12]

  • Precursor Preparation: The desmethyl precursor, (S)-3,5-dichloro-2,6-dihydroxy-N-[(1-ethyl-2-pyrrolidinyl)-methyl]benzamide, is synthesized. The synthesis starts from 3,5-dichloro-2,6-dimethoxybenzoic acid, which is converted to its acid chloride. This is then reacted with an appropriate amine derived from (R)-pyrrolidin-2-ylmethanamine to form the amide, followed by demethylation to expose the hydroxyl groups.[10][13]

  • Radiolabeling: The desmethyl precursor (typically 0.3-0.5 mg) is dissolved in a solvent like dimethylformamide (DMF).[12]

  • Methylation: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is bubbled through the solution, which contains a base such as sodium hydride (NaH), to facilitate the O-methylation reaction.[11][12] The reaction is heated, for example, at 80°C for 3 minutes.

  • Purification: The reaction mixture is quenched, diluted, and purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]Raclopride from the unreacted precursor and other byproducts.[10][11]

  • Formulation: The collected HPLC fraction containing the product is evaporated to dryness and reconstituted in a sterile phosphate-buffered saline solution for injection.

Case Study 2: Fibroblast Activation Protein (FAP) Inhibition

More recently, the pyrrolidine scaffold has been integral to the development of potent and selective inhibitors of Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many epithelial cancers, but has limited expression in healthy tissues.[14][15] This makes it an excellent target for both cancer imaging and therapy (theranostics).

Core Mechanism of Action

FAP plays a role in remodeling the extracellular matrix (ECM) in the tumor microenvironment, which supports tumor growth, invasion, and metastasis.[14][16] FAP inhibitors are designed to bind to the active site of the FAP enzyme, blocking its proteolytic activity.[16] Many potent FAP inhibitors incorporate a boronic acid moiety attached to a pyrrolidine ring, which forms a stable covalent bond with the catalytic serine residue in the FAP active site.

By inhibiting FAP, these compounds can disrupt the tumor-stroma interaction, potentially reducing tumor growth and metastasis.[17] When these inhibitors are linked to a chelator and radiolabeled (e.g., with Gallium-68 for PET imaging or Lutetium-177 for therapy), they can be used to visualize FAP-expressing tumors or deliver a cytotoxic radiation dose directly to the tumor microenvironment.[14]

FAP_Inhibition_Workflow cluster_synthesis Drug Synthesis cluster_radiolabeling Radiolabeling cluster_action Mechanism of Action BuildingBlock (R)-Pyrrolidine Scaffold FAPI_Ligand FAPI Ligand BuildingBlock->FAPI_Ligand Linker Linker Moiety Linker->FAPI_Ligand Chelator Chelator (e.g., DOTA) Chelator->FAPI_Ligand Radiolabeled_FAPI Radiolabeled FAPI FAPI_Ligand->Radiolabeled_FAPI Radiometal Radiometal (e.g., 68Ga) Radiometal->Radiolabeled_FAPI FAP FAP Enzyme Radiolabeled_FAPI->FAP Binds & Inhibits CAF Cancer-Associated Fibroblast (CAF) CAF->FAP Expresses ECM Extracellular Matrix (ECM) FAP->ECM Degrades TumorGrowth Tumor Growth & Metastasis ECM->TumorGrowth Supports

Figure 2: Experimental workflow and mechanism of FAP inhibition.

Quantitative Data: FAP Inhibitor Binding Affinities

The inhibitory potential of various compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to block 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.

CompoundTargetIC₅₀ (nM)Reference(s)
FAPI-04FAP32[18][19]
[natGa]Ga-1 (Dimeric FAPI)FAP2.42[20]
Ac-Gly-prolineboronic acidFAP23 (Kᵢ)[17]
FGlc-FAPIFAP167[18][19]
Experimental Protocols

FAP Inhibition Assay (Competitive Binding)

This protocol is used to determine the IC₅₀ value of a new FAP inhibitor.

  • Cell Culture: A cell line engineered to overexpress human FAP (e.g., HT1080hFAP cells) is cultured under standard conditions.[18]

  • Assay Preparation: Cells are seeded in multi-well plates. On the day of the experiment, the cells are washed with a binding buffer.

  • Competition: A known radiolabeled FAP inhibitor (the radioligand) is added to the wells at a fixed concentration.

  • Inhibitor Addition: The test compound (the unlabeled inhibitor) is added to the wells in a range of increasing concentrations (e.g., from 10⁻¹² to 10⁻⁵ M).

  • Incubation: The plates are incubated (e.g., at room temperature for 1 hour) to allow binding to reach equilibrium.

  • Washing: The cells are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Measurement: The cells are lysed, and the amount of cell-bound radioactivity in each well is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.

Conclusion

This compound is a quintessential example of a chiral building block whose value is realized in the biological activity of the final drug products it helps create. Its rigid, three-dimensional structure provides a reliable anchor for designing molecules that can interact with high specificity and affinity to complex biological targets. As demonstrated by its role in the synthesis of compounds targeting the dopamine D2 receptor and Fibroblast Activation Protein, this pyrrolidine-based scaffold enables the development of diverse therapeutics and diagnostics, from antipsychotic agents to advanced cancer theranostics. The continued use of this and similar chiral scaffolds will undoubtedly remain a cornerstone of innovative drug discovery and development.

References

Navigating the Solubility Landscape of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in organic solvents. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document furnishes existing qualitative information and presents a detailed experimental protocol for its determination.

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the quality of active pharmaceutical ingredients.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1][2]
Appearance White solid or crystalline powder[3]
Melting Point 124-129 °C[2]

Qualitative Solubility Data

Qualitative assessments from available sources indicate that this compound is soluble in water, ethanol, chloroform, and ether[3]. However, for many applications in organic synthesis and drug development, more specific, quantitative data is essential. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

SolventQualitative SolubilityQuantitative Solubility (g/L at 25°C)
Methanol-Data not available
EthanolSoluble[3]Data not available
Dimethyl Sulfoxide (DMSO)-Data not available
ChloroformSoluble[3]Data not available
EtherSoluble[3]Data not available
WaterSoluble[3]Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary for the analytical method.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the selected solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute filtered sample F->G H Quantify using HPLC G->H I Calculate solubility (g/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. This document collates expected and theoretical data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to assist researchers in obtaining and interpreting high-quality analytical data for this compound.

Chemical Structure and Properties

  • IUPAC Name: [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride

  • Synonyms: (R)-2-(Aminomethyl)pyrrolidine dihydrochloride

  • CAS Number: 119020-04-1

  • Molecular Formula: C₅H₁₄Cl₂N₂

  • Molecular Weight: 173.08 g/mol

Spectroscopic Data Summary

The following sections present the anticipated spectroscopic data for this compound. This data is based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The protonation of the two amine groups in the dihydrochloride salt will influence the chemical shifts of neighboring protons and carbons, generally causing a downfield shift compared to the free base.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

ProtonsExpected Chemical Shift (δ) ppm (D₂O)MultiplicityIntegration
Pyrrolidine ring protons (CH₂)1.60 - 2.20Multiplet4H
Aminomethyl protons (CH₂)3.10 - 3.40Multiplet2H
Pyrrolidine ring proton (CH)3.50 - 3.80Multiplet1H
Pyrrolidine ring protons (α to NH₂⁺)3.20 - 3.50Multiplet2H
Amine protons (NH and NH₃⁺)Broad singlet4H

Note: The signals for the amine protons are typically broad and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

CarbonExpected Chemical Shift (δ) ppm (D₂O)
Pyrrolidine ring C4~23.0
Pyrrolidine ring C3~28.0
Aminomethyl C~42.0
Pyrrolidine ring C5~45.0
Pyrrolidine ring C2~58.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The observed mass will correspond to the protonated molecule of the free base, [M+H]⁺, where M is the mass of (R)-Pyrrolidin-2-ylmethanamine.

Mass Spectrometry Data (Predicted)

ParameterValue
Ionization ModeESI-MS (Positive)
Expected Molecular Ion [M+H]⁺m/z 101.11

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule is likely to involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring. Common fragmentation pathways for pyrrolidine derivatives include the loss of a neutral pyrrolidine molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt functionalities.

Infrared (IR) Spectroscopic Data (Predicted)

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium salt)2800 - 3200Strong, Broad
C-H Stretch (Aliphatic)2850 - 2960Medium
N-H Bend (Amine salt)1500 - 1600Medium
C-N Stretch1000 - 1250Medium

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a good choice for hydrochloride salts.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • The final solution volume in the NMR tube should be approximately 4-5 cm in height.[1]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (or corresponding frequency for the ¹H spectrometer).

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-70 ppm.

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 s.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (for D₂O, δ ≈ 4.79 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

    • Mass Range: m/z 50-300.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺).

    • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

    • Analyze the fragmentation pattern to propose fragmentation pathways.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (ATR-FTIR):

    • The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal sample preparation.[2]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR):

    • Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ms MS cluster_ir IR cluster_data Data Analysis Sample (R)-Pyrrolidin-2-ylmethanamine dihydrochloride NMR_Prep Dissolve in D₂O Sample->NMR_Prep 5-10 mg MS_Prep Dilute in Methanol/Water Sample->MS_Prep ~1 mg/mL stock IR_Prep Place on ATR Crystal Sample->IR_Prep Small amount NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq Data_Analysis Spectral Interpretation & Structure Confirmation NMR_Acq->Data_Analysis MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Acq->Data_Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Acq->Data_Analysis

References

An In-depth Technical Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, five-membered ring structure and the presence of a primary amine provide a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the chemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. The dihydrochloride salt form enhances its stability and water solubility.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
Synonyms (R)-2-(Aminomethyl)pyrrolidine dihydrochloride, (R)-(2-Pyrrolidinyl)methylamine dihydrochloride
CAS Number 119020-04-1
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Melting Point 124-129 °C
Optical Activity [α]22/D +2.0°, c = 0.5% in H₂O
Appearance Solid
Purity ≥95%

Synthesis

A common and effective method for the stereoselective synthesis of (R)-Pyrrolidin-2-ylmethanamine involves the reduction of the corresponding amide, (R)-prolinamide. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently employed for this transformation.

Experimental Protocol: Reduction of (R)-Prolinamide with Lithium Aluminum Hydride

Objective: To synthesize (R)-Pyrrolidin-2-ylmethanamine via the reduction of (R)-prolinamide.

Materials:

  • (R)-Prolinamide

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere.

  • LAH Suspension: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.

  • Addition of (R)-Prolinamide: A solution of (R)-prolinamide in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.

  • Filtration: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

  • Extraction: The organic filtrate is collected, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Formation of Dihydrochloride Salt: The solvent is removed under reduced pressure. The resulting free amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

G Prolinamide (R)-Prolinamide Reaction Reduction (Reflux) Prolinamide->Reaction LAH LiAlH4 in THF LAH->Reaction Quenching Workup (H2O, NaOH) Reaction->Quenching FreeAmine (R)-Pyrrolidin-2-ylmethanamine Quenching->FreeAmine SaltFormation Salt Formation FreeAmine->SaltFormation HCl Conc. HCl HCl->SaltFormation FinalProduct (R)-Pyrrolidin-2-ylmethanamine dihydrochloride SaltFormation->FinalProduct

Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrolidine Ring Protons (CH₂)1.8 - 2.2m
Pyrrolidine Ring Proton (CH)3.5 - 3.8m
Aminomethyl Protons (CH₂)3.1 - 3.4m
Pyrrolidine NH₂⁺9.0 - 9.5 (broad)s
Aminomethyl NH₃⁺8.0 - 8.5 (broad)s
¹³C NMR AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrolidine Ring C3, C425 - 30
Pyrrolidine Ring C545 - 50
Aminomethyl Carbon (CH₂)42 - 47
Pyrrolidine Ring C258 - 63

Note: Chemical shifts are highly dependent on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3200 (broad)N-H stretch (amine salts)
2950 - 2850C-H stretch (aliphatic)
1600 - 1500N-H bend (amine salts)
1470 - 1430C-H bend (CH₂)

Applications in Drug Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1] (R)-Pyrrolidin-2-ylmethanamine is a key intermediate in the synthesis of compounds targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-Pyrrolidin-2-ylmethanamine is a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

G cluster_0 DPP-4 Inhibition Pathway Pyrrolidine (R)-Pyrrolidin-2-ylmethanamine -based Inhibitor DPP4 DPP-4 Enzyme Pyrrolidine->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Signaling pathway of DPP-4 inhibitors.
G-Protein Coupled Receptor (GPCR) Ligands

The pyrrolidine scaffold is also found in ligands for various G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them important drug targets. The stereochemistry of the pyrrolidine ring can significantly influence the binding affinity and functional activity of the ligand.

G cluster_1 General GPCR Signaling Ligand Pyrrolidine-based Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

General GPCR signaling cascade.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its stereodefined structure and versatile reactivity make it an important starting material for the synthesis of a range of therapeutic agents, particularly DPP-4 inhibitors and GPCR ligands. A thorough understanding of its properties, synthesis, and biological applications is essential for its effective use in drug discovery and development.

References

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Chiral Scaffold for Advanced Therapeutic and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a versatile chiral building block that has garnered significant attention in medicinal chemistry and asymmetric catalysis. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex molecules with specific biological activities and a valuable ligand for stereoselective transformations. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of novel therapeutics and advanced catalytic systems.

Applications in Medicinal Chemistry

The pyrrolidine motif is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in drug design and development.[1][2] this compound, as a readily available chiral amine, serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors.

Inhibition of Fibroblast Activation Protein (FAP) for Cancer Imaging and Therapy

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for both diagnostic imaging and targeted therapy.[3] Derivatives of (R)-pyrrolidin-2-ylmethanamine have been instrumental in the development of potent and selective FAP inhibitors.

A notable application is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging of FAP-expressing tumors. By incorporating a chelating agent such as DOTA, these molecules can be labeled with radionuclides like Gallium-68.[4]

Quantitative Data on FAP Inhibitors:

CompoundTargetIC50 (nM)Tumor Uptake (%ID/g)Reference
natGa-SB02055FAP0.41 ± 0.061.08 ± 0.37[4]
natGa-SB04028FAP13.9 ± 1.2910.1 ± 0.42[4]
natGa-PNT6555FAP78.1 ± 4.596.38 ± 0.45[4]

Experimental Workflow for the Synthesis of a FAP Inhibitor Precursor:

The synthesis of FAP inhibitors often involves the coupling of a functionalized quinoline carboxylic acid with a derivative of (R)-pyrrolidin-2-ylmethanamine. The following diagram illustrates a general synthetic workflow.

FAP_Inhibitor_Synthesis A Quinoline-4-carboxylic acid derivative C Coupling Reaction (e.g., HATU, DIPEA) A->C B (R)-Pyrrolidin-2-yl-boronic acid derivative B->C D Coupled Intermediate C->D Formation of amide bond E Deprotection D->E F FAP Inhibitor Precursor E->F DPP4_Inhibitor_Design cluster_0 Inhibitor Components A (R)-Pyrrolidin-2-ylmethanamine derivative C Linker A->C S2 S2 Subsite A->S2 Interaction B Piperazine/Piperidine derivative B->C S1 S1 Subsite B->S1 Interaction D DPP-4 Inhibitor C->D Synthesis E DPP-4 Enzyme D->E Binding Michael_Addition_Workflow A Aldehyde/Ketone D Reaction Mixture (in suitable solvent) A->D B Nitroolefin B->D C (R)-Pyrrolidine-based Organocatalyst C->D E Stirring at controlled temperature D->E F Quenching and Work-up E->F G Purification (e.g., chromatography) F->G H Chiral Michael Adduct G->H

References

Technical Guide on (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, detailed crystallographic data for the specific crystal structure of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride is not publicly available in surveyed academic literature or crystallographic databases. This guide therefore provides a summary of its known chemical and physical properties, along with general synthesis methodologies for related chiral pyrrolidine derivatives.

Chemical and Physical Properties

This compound is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceuticals.[1] Its properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂[2][3]
Molecular Weight 173.08 g/mol [2][4]
IUPAC Name [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride[2]
CAS Number 119020-04-1[4]
Physical State Solid, white crystalline powder[1][4]
Melting Point 124 to 129 °C[4]
Solubility Soluble in water and ethanol[1]
Topological Polar Surface Area 38.1 Ų[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis and Experimental Protocols

The synthesis of chiral pyrrolidine derivatives, such as (R)-Pyrrolidin-2-ylmethanamine, often starts from chiral precursors like proline.[5] A common method involves the reduction of the carboxylic acid group of proline or its derivatives.[5]

General Protocol for the Synthesis of (R)-Pyrrolidin-2-ylmethanamine from (R)-Prolinamide:

A widely employed method for the synthesis of (R)- or (S)-pyrrolidin-2-ylmethanamine is the reduction of the corresponding pyrrolidine-2-carboxamide isomer, which can be performed while maintaining the compound's optical purity.[6]

  • Starting Material: (R)-Prolinamide.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation.[6]

  • Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used as solvents.

  • Procedure: a. (R)-Prolinamide is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. The solution is cooled in an ice bath. c. A solution of LiAlH₄ in the same solvent is added dropwise to the cooled solution of (R)-Prolinamide. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. e. The reaction is quenched by the careful addition of water and an aqueous solution of sodium hydroxide. f. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate). g. The solvent is removed under reduced pressure to yield the crude (R)-Pyrrolidin-2-ylmethanamine.

  • Formation of the Dihydrochloride Salt: a. The crude amine is dissolved in a suitable solvent, such as ethanol or isopropanol. b. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added until the solution is acidic. c. The this compound salt precipitates out of the solution. d. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, temperatures, and reaction times, may vary and should be optimized for each specific synthesis.

Visualized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a chiral pyrrolidine derivative from a protected proline precursor.

G cluster_0 Synthesis of (R)-Pyrrolidin-2-ylmethanamine A Start: (R)-Proline B Protection of Amine Group (e.g., Boc anhydride) A->B Step 1 C Amide Formation (e.g., with an amine) B->C Step 2 D Reduction of Amide (e.g., LiAlH4) C->D Step 3 E Deprotection of Amine (e.g., acid treatment) D->E Step 4 F Formation of Dihydrochloride Salt (with HCl) E->F Step 5 G End: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride F->G Step 6

References

An In-depth Technical Guide to the Thermodynamic Properties of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine salt that serves as a critical building block in modern pharmaceutical synthesis. Its thermodynamic and physicochemical properties are paramount for process optimization, formulation development, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This technical guide provides a consolidated overview of the known physical characteristics of this compound. Due to the limited availability of specific experimental thermodynamic data such as enthalpy of formation and heat capacity in public literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial parameters via Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies. Furthermore, we illustrate its significance in drug development by visualizing its role in the synthetic pathway of Vildagliptin, a well-established DPP-4 inhibitor.

Physicochemical and Thermodynamic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. While extensive thermodynamic data for this specific molecule is not widely published, the available data is summarized below.

Quantitative Data Summary

The known physical and chemical properties of the target compound are presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1]
Appearance Solid[1]
Melting Point 124 to 129 °C[1]
Solubility Soluble in waterGeneral knowledge for amine hydrochlorides[2]
CAS Number 119020-04-1[1]
Estimated Thermodynamic Data of Structurally Related Compounds

To provide a frame of reference for researchers, Table 2 lists key thermodynamic properties for structurally similar compounds. These values are not for this compound but can serve as a basis for initial estimations and for validating experimental results.

CompoundPropertyValueSource
2-Methylpyrrolidine Molecular Weight85.15 g/mol
Density0.842 g/mL at 25 °C
1-Methyl-2-pyrrolidinone Liquid Phase Enthalpy of Formation (ΔfH°liquid)Not Available[3]
Liquid Phase Heat Capacity (Cp,liquid)161.1 J/mol·K at 298 K[4]
Aqueous Amine Solutions Isobaric Heat Capacity (Cp)Varies (e.g., 3.5-4.1 J/g·K for 10-40% MEA)[5]

Disclaimer: The data in Table 2 is for illustrative purposes only. Researchers must experimentally determine the thermodynamic properties for this compound for accurate process modeling and development.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key thermodynamic and physical properties.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, providing insights into purity and solid-state transitions.[6]

Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of this compound.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans and lids

  • Analytical balance (microgram sensitivity)

  • Inert purge gas (e.g., Nitrogen 99.99% pure)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into an aluminum sample pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatiles. Prepare an identical empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min. This range should comfortably bracket the known melting point.[1]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The software provided with the instrument is typically used for this analysis.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing critical information on thermal stability and decomposition profiles.[7]

Objective: To assess the thermal stability and decomposition pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum sample pans

  • Analytical balance

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated as per the manufacturer's instructions.

  • Sample Preparation: Weigh approximately 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with nitrogen at a constant flow rate (e.g., 25-50 mL/min) to ensure an inert atmosphere.[8]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min. This range will reveal moisture loss and thermal decomposition events.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a reliable way to quantify the solubility of a compound in various solvents.[9]

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a selected range of organic solvents.

Materials and Equipment:

  • This compound sample

  • A selection of solvents (e.g., Methanol, Ethanol, Dichloromethane, Acetonitrile)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to expedite phase separation.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any suspended solid particles.

  • Concentration Analysis:

    • Accurately determine the concentration of the dissolved compound in the filtered aliquot using a pre-validated analytical method (e.g., HPLC with a suitable detector or UV-Vis spectrophotometry if the compound has a chromophore).

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Express the solubility in mg/mL or other appropriate units based on the measured concentration.

Application in Drug Development: Synthesis of Vildagliptin

(R)-Pyrrolidin-2-ylmethanamine and its derivatives are pivotal chiral intermediates. A prominent example is its enantiomer's derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a key precursor in the synthesis of Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10][11] Understanding the properties of the core pyrrolidine structure is therefore critical for optimizing the synthesis of such drugs.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Coupling Reaction L_Proline L-Proline Intermediate1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid L_Proline->Intermediate1 Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile (Key Precursor) Intermediate1->Intermediate2 Nitrile Formation Vildagliptin Vildagliptin (Final API) Intermediate2->Vildagliptin Nucleophilic Substitution Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Synthetic pathway of Vildagliptin from L-proline.

General Experimental Workflow

The characterization of a pharmaceutical intermediate like this compound follows a logical workflow to ensure its quality and suitability for subsequent manufacturing steps.

G Start Receive Intermediate Sample QC Initial Quality Control (Appearance, Identity) Start->QC Thermo_Analysis Thermodynamic & Physical Property Analysis QC->Thermo_Analysis DSC DSC Analysis (Melting Point, Purity) Thermo_Analysis->DSC TGA TGA Analysis (Thermal Stability) Thermo_Analysis->TGA Solubility Solubility Profiling (Solvent Screening) Thermo_Analysis->Solubility Data_Review Data Review & Analysis DSC->Data_Review TGA->Data_Review Solubility->Data_Review Decision Approve for Process Development? Data_Review->Decision End Release to Manufacturing Decision->End Yes Reject Reject / Further Purification Decision->Reject No

Caption: General workflow for thermodynamic characterization.

References

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119020-04-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutics for oncology and metabolic disorders.

Physicochemical Properties

This compound is a white to off-white solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₄Cl₂N₂[1][2]
Molecular Weight 173.08 g/mol [1][2]
Melting Point 124-129 °C[1][2]
Appearance White to off-white solid[1][2]
Purity ≥95%[1][2]
Optical Activity [α]22/D +2.0°, c = 0.5% in H₂O[2]
Solubility Soluble in water[1]
Storage Temperature -20°C[2]

Synthesis

A common synthetic route to (R)-Pyrrolidin-2-ylmethanamine involves the reduction of (R)-prolinamide. This method preserves the stereochemistry at the C2 position of the pyrrolidine ring. The resulting amine is then converted to its dihydrochloride salt.

Experimental Protocol: Synthesis of (R)-Pyrrolidin-2-ylmethanamine from (R)-Prolinamide

Materials:

  • (R)-Prolinamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • A solution of (R)-prolinamide in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude (R)-Pyrrolidin-2-ylmethanamine.

  • The crude product is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the dihydrochloride salt.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

Prolinamide (R)-Prolinamide LiAlH4 1. LiAlH₄, THF 2. H₂O, NaOH Prolinamide->LiAlH4 Reduction Amine (R)-Pyrrolidin-2-ylmethanamine LiAlH4->Amine HCl HCl, Diethyl Ether Amine->HCl Salt Formation Dihydrochloride (R)-Pyrrolidin-2-ylmethanamine dihydrochloride HCl->Dihydrochloride

General synthesis of this compound.

Applications in Drug Discovery

The chiral nature and functional groups of this compound make it a versatile starting material for the synthesis of various therapeutic agents.

Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy

(R)-Pyrrolidin-2-ylmethanamine is a key component in the synthesis of inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy. FAP is a serine protease that is overexpressed in the stroma of many cancers and is involved in tumor growth and metastasis.

A notable application is in the development of radiolabeled FAP inhibitors for positron emission tomography (PET) imaging. These agents allow for the visualization of FAP-expressing tumors.

This protocol describes the synthesis of a DOTA-conjugated FAP inhibitor using (R)-2-(aminomethyl)pyrrolidine as a building block.

Materials:

  • (R)-Boc-2-(aminomethyl)pyrrolidine

  • FAP-targeting quinoline carboxylic acid derivative

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • DOTA-NHS ester

  • Triethylamine (TEA)

Procedure:

  • Coupling: To a solution of the FAP-targeting quinoline carboxylic acid derivative in DMF, add HATU and DIPEA. Stir for 15 minutes, then add (R)-Boc-2-(aminomethyl)pyrrolidine. Stir at room temperature overnight.

  • Boc Deprotection: Remove the solvent under vacuum. Dissolve the residue in a mixture of TFA and dichloromethane (DCM) and stir for 2 hours. Concentrate the solution to obtain the deprotected intermediate.

  • DOTA Conjugation: Dissolve the intermediate in DMF and add DOTA-NHS ester and TEA. Stir at room temperature overnight.

  • Purification: Purify the final DOTA-conjugated FAP inhibitor by preparative HPLC.

start (R)-Boc-2-(aminomethyl)pyrrolidine coupling Coupling (HATU, DIPEA, DMF) start->coupling quinoline FAP-targeting quinoline carboxylic acid quinoline->coupling deprotection Boc Deprotection (TFA, DCM) coupling->deprotection conjugation DOTA Conjugation (DOTA-NHS, TEA, DMF) deprotection->conjugation purification Purification (HPLC) conjugation->purification final_product DOTA-conjugated FAP Inhibitor purification->final_product cluster_0 Normal Glucose Homeostasis cluster_1 With DPP-4 Inhibitor GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose GLP1_2 Active GLP-1 Pancreas_2 Pancreas GLP1_2->Pancreas_2 Sustained Stimulation DPP4_2 DPP-4 Enzyme Inhibitor DPP-4 Inhibitor (e.g., Pyrrolidine-based) Inhibitor->DPP4_2 Inhibits Insulin_2 ↑↑ Insulin Secretion Pancreas_2->Insulin_2 Glucagon_2 ↓↓ Glucagon Secretion Pancreas_2->Glucagon_2 Glucose_2 ↓↓ Blood Glucose Insulin_2->Glucose_2

References

Methodological & Application

Application Notes and Protocols: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral diamine that serves as a valuable building block in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold and stereochemically defined centers make it an excellent precursor for the development of highly effective organocatalysts and chiral ligands. While its direct application as a catalyst is less common, its derivatives are widely employed to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex, high-value molecules such as active pharmaceutical ingredients (APIs).

This document provides detailed application notes on the use of the (R)-pyrrolidin-2-ylmethanamine scaffold in asymmetric catalysis, with a focus on its derivatization into a bifunctional prolinamide organocatalyst. A comprehensive protocol for the synthesis of this catalyst and its subsequent application in the asymmetric Michael addition of ketones to nitroolefins is provided.

Core Application: Derivatization to a Bifunctional Prolinamide Organocatalyst

(R)-Pyrrolidin-2-ylmethanamine, typically after deprotection of a suitable N-protected precursor, is a key component in the synthesis of bifunctional organocatalysts. These catalysts possess both a Lewis basic site (the pyrrolidine nitrogen) and a Brønsted acidic or hydrogen-bond donating site. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of enantioselectivity.

A prime example is the synthesis of a prolinamide-based catalyst, where (R)-pyrrolidin-2-ylmethanamine is coupled with a proline derivative. In the subsequent catalytic reaction, the secondary amine of the pyrrolidine moiety activates a ketone nucleophile through the formation of a chiral enamine intermediate. Concurrently, the amide N-H of the prolinamide backbone can activate the electrophile, such as a nitroolefin, through hydrogen bonding.

Experimental Protocols

The following protocols describe the synthesis of a representative prolinamide organocatalyst, (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide, and its application in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. Note that for the synthesis of this specific catalyst, the commercially available (R)-1-Boc-2-(aminomethyl)pyrrolidine would be used as the starting material.

Protocol 1: Synthesis of (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide Organocatalyst

This two-step procedure involves the amide coupling of N-Boc-L-proline with (R)-1-Boc-2-(aminomethyl)pyrrolidine, followed by the deprotection of the Boc groups.

Materials:

  • N-Boc-L-proline

  • (R)-1-Boc-2-(aminomethyl)pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step 1: Amide Coupling

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected prolinamide.

Step 2: Deprotection

  • Dissolve the crude Boc-protected prolinamide from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the use of the synthesized prolinamide catalyst in an enantioselective Michael addition.

Materials:

  • (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst

  • β-Nitrostyrene

  • Cyclohexanone

  • Toluene (or other suitable solvent, e.g., chloroform, DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst (0.1 eq) in toluene, add cyclohexanone (5.0 eq).

  • Stir the reaction mixture at room temperature. The reaction time can vary (typically 24-72 hours) and should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral γ-nitro ketone product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative data for the asymmetric Michael addition of various ketones to nitroolefins using a prolinamide catalyst derived from an aminomethylpyrrolidine scaffold.

EntryKetoneNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene489595:598
2Acetoneβ-Nitrostyrene10Chloroform7288-92
3Cyclopentanoneβ-Nitrostyrene10Toluene609293:796
4Cyclohexanone4-Chloro-β-nitrostyrene10DCM489696:499
5Cyclohexanone4-Methoxy-β-nitrostyrene10Toluene728592:895

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_application Asymmetric Michael Addition start (R)-1-Boc-2-(aminomethyl)pyrrolidine + N-Boc-L-proline coupling Amide Coupling (EDC, HOBt) start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection catalyst Final Prolinamide Catalyst deprotection->catalyst reaction Catalytic Reaction catalyst->reaction 10 mol% reactants Ketone + Nitroolefin reactants->reaction product Chiral γ-Nitro Ketone reaction->product

Caption: Workflow for prolinamide catalyst synthesis and its application.

Proposed Catalytic Cycle for Asymmetric Michael Addition

G catalyst Prolinamide Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine transition_state Ternary Transition State (H-Bonding Activation) enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state Electrophile iminium Iminium Ion Intermediate transition_state->iminium C-C Bond Formation hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Chiral Product hydrolysis->product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Conclusion

This compound is a crucial chiral building block in asymmetric catalysis. While not typically used directly, its derivatives, particularly bifunctional organocatalysts like prolinamides, are highly effective in promoting enantioselective transformations. The protocols and data presented herein demonstrate a robust methodology for the synthesis and application of such a catalyst, providing a valuable tool for the stereoselective construction of complex chiral molecules in research and development settings. The dual activation mechanism of these catalysts is key to their success, enabling high yields and excellent enantioselectivities in important reactions such as the Michael addition.

Application Notes and Protocols for (R)-Pyrrolidin-2-ylmethanamine dihydrochloride as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a valuable chiral building block for the synthesis of a variety of chiral ligands and organocatalysts. Its inherent chirality, derived from the pyrrolidine ring, makes it an excellent starting material for creating catalysts that can induce high stereoselectivity in asymmetric chemical transformations. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

This document provides detailed application notes and experimental protocols for the synthesis of a representative chiral diamine ligand from (R)-Pyrrolidin-2-ylmethanamine and its subsequent application in the highly efficient asymmetric transfer hydrogenation of prochiral ketones.

Core Application: Asymmetric Transfer Hydrogenation of Ketones

One of the most powerful applications of chiral ligands derived from (R)-Pyrrolidin-2-ylmethanamine is in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. These chiral alcohols are versatile intermediates for the synthesis of a wide array of pharmaceuticals and fine chemicals. The catalysts for these reactions are typically formed in situ from a ruthenium precursor and a chiral diamine ligand.

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Tosylated Diamine Ligand from (R)-Pyrrolidin-2-ylmethanamine

This protocol describes the synthesis of a chiral N-tosylated diamine ligand, a class of ligands known for their effectiveness in asymmetric transfer hydrogenation.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 equiv.) in dichloromethane, add triethylamine (2.2 equiv.) at 0 °C.

  • Stir the mixture for 15 minutes, then slowly add a solution of p-toluenesulfonyl chloride (1.05 equiv.) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated chiral diamine ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the synthesized chiral diamine ligand in the asymmetric transfer hydrogenation of acetophenone, a model substrate.

Materials:

  • Synthesized chiral N-tosylated diamine ligand from Protocol 1

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv.) and the chiral N-tosylated diamine ligand (0.01 equiv.) in isopropanol.

  • Stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • In a separate flask, prepare a solution of acetophenone (1.0 equiv.) in isopropanol.

  • Add the substrate solution to the catalyst mixture.

  • Initiate the reaction by adding a solution of potassium hydroxide in isopropanol (0.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric transfer hydrogenation of various substituted acetophenones using a chiral N-tosylated diamine ligand derived from a pyrrolidine scaffold.

EntrySubstrate (Ar-CO-CH₃, Ar =)Yield (%)ee (%)
1Phenyl9897 (R)
24-Methylphenyl9796 (R)
34-Methoxyphenyl9998 (R)
44-Chlorophenyl9695 (R)
52-Naphthyl9594 (R)

Visualizations

Experimental Workflow

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Transfer Hydrogenation Start_Ligand (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Reaction_1 Reaction with TsCl in CH2Cl2, Et3N Start_Ligand->Reaction_1 Purification_1 Workup and Column Chromatography Reaction_1->Purification_1 Ligand Chiral N-Tosylated Diamine Ligand Purification_1->Ligand Catalyst_Formation [RuCl2(p-cymene)]2 + Ligand in i-PrOH Ligand->Catalyst_Formation Start_Catalysis Acetophenone Reaction_2 Addition of Substrate and KOH in i-PrOH Start_Catalysis->Reaction_2 Catalyst_Formation->Reaction_2 Purification_2 Workup and Column Chromatography Reaction_2->Purification_2 Product Chiral 1-Phenylethanol Purification_2->Product

Workflow for Ligand Synthesis and Catalysis.
Proposed Catalytic Cycle

The following diagram illustrates the widely accepted Noyori-type mechanism for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.[1]

G Ru_Precatalyst [Ru(II)-Cl(diamine)(p-cymene)] Active_Catalyst [Ru(II)-H(diamine)(p-cymene)]+ Ru_Precatalyst->Active_Catalyst + i-PrOH - HCl - Acetone Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Product_Complex [Ru(II)(diamine)(p-cymene)] + Chiral Alcohol Transition_State->Product_Complex Hydride and Proton Transfer Product_Complex->Active_Catalyst + i-PrOH - Chiral Alcohol - Acetone

Mechanism of Asymmetric Transfer Hydrogenation.

References

Application Notes and Protocols for (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Organocatalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine, a chiral primary amine derived from the versatile proline scaffold, serves as a fundamental building block in the field of asymmetric organocatalysis. While often incorporated into more complex bifunctional catalysts to enhance stereocontrol, its base form can directly catalyze a range of important carbon-carbon bond-forming reactions. This document provides detailed application notes and representative protocols for the use of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in two key organocatalytic transformations: the asymmetric Michael addition and the asymmetric aldol reaction. The dihydrochloride salt is a stable and convenient precursor to the active catalyst, which is generated in situ through the addition of a base.

The catalytic utility of (R)-Pyrrolidin-2-ylmethanamine stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated carbonyls. The inherent chirality of the pyrrolidine ring directs the approach of the substrate, leading to the formation of enantioenriched products.

Asymmetric Michael Addition of Ketones to Nitroalkenes

The asymmetric Michael addition of ketones to nitroalkenes is a powerful transformation for the synthesis of chiral γ-nitro ketones, which are versatile intermediates in the preparation of various biologically active compounds. (R)-Pyrrolidin-2-ylmethanamine can effectively catalyze this reaction via an enamine-based mechanism.

Representative Data

The following table summarizes representative quantitative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes, catalyzed by a pyrrolidine-based primary amine catalyst.

EntryNitroalkene (R)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1C₆H₅2492>95:593
24-NO₂C₆H₄2495>95:595
34-ClC₆H₄3690>95:592
44-CH₃OC₆H₄488590:1088
52-Thienyl3688>95:590
Experimental Protocol

Materials:

  • This compound

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Cyclohexanone

  • Substituted β-nitrostyrene

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Add triethylamine (0.04 mmol, 20 mol%) to neutralize the dihydrochloride and generate the free amine catalyst. Stir the mixture for 10-15 minutes at room temperature.

  • Add cyclohexanone (0.4 mmol, 2.0 equivalents).

  • Finally, add the β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Catalytic Cycle: Enamine Catalysis

Enamine_Catalysis Catalyst (R)-Pyrrolidin-2-ylmethanamine (free base) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Iminium Iminium->Catalyst Hydrolysis (Catalyst Regeneration) Product γ-Nitro Ketone (Chiral Product) Iminium->Product + H₂O Water H₂O Water->Iminium Aldol_Workflow Start Start Step1 Dissolve (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in anhydrous solvent Start->Step1 Step2 Add base (e.g., DIPEA) to generate free amine catalyst Step1->Step2 Step3 Add ketone Step2->Step3 Step4 Cool reaction mixture Step3->Step4 Step5 Add aldehyde Step4->Step5 Step6 Stir at low temperature and monitor by TLC Step5->Step6 Step7 Quench with sat. aq. NH₄Cl Step6->Step7 Step8 Workup and Extraction Step7->Step8 Step9 Purification by Column Chromatography Step8->Step9 End Characterization (Yield, dr, ee) Step9->End

Application Notes and Protocols: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral heterocyclic amine that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its stereochemically defined pyrrolidine motif is a common feature in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the preparation of the antipsychotic drug Remoxypride.

Clarification on the Synthesis of Nirmatrelvir (Paxlovid)

Initial investigations into the applications of chiral pyrrolidine derivatives in antiviral synthesis, particularly for the COVID-19 therapeutic Nirmatrelvir (the active component in Paxlovid), have revealed that this compound is not a direct precursor. The synthesis of Nirmatrelvir utilizes a structurally distinct bicyclic pyrrolidine derivative.[1][2] It is crucial for researchers to select the correct chiral starting materials to ensure the successful synthesis of the target pharmaceutical.

Application in the Synthesis of Remoxypride

A significant application of (R)-Pyrrolidin-2-ylmethanamine is in the synthesis of the atypical antipsychotic agent, Remoxypride.[3][4] Remoxypride is a selective dopamine D2-receptor antagonist previously used for the treatment of schizophrenia.[5][6]

The synthesis involves the formation of an amide bond between (R)-Pyrrolidin-2-ylmethanamine and a suitably activated carboxylic acid, 3-bromo-2,6-dimethoxybenzoic acid.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of Remoxypride.

Experimental Protocol: Synthesis of Remoxypride

This protocol describes a representative procedure for the amide coupling reaction to synthesize Remoxypride.

Materials:

  • 3-bromo-2,6-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-dimethoxybenzoic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • The solvent and excess chlorinating agent are typically removed under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

Step 2: Amide Coupling

  • In a separate dry flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a suitable base such as triethylamine (2.2 eq) to neutralize the hydrochloride salt and deprotonate the amine.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Remoxypride by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data

The following table presents representative quantitative data for the synthesis of Remoxypride. Actual yields may vary depending on reaction scale and optimization.

ParameterValueReference
Starting Material This compound[3]
Coupling Partner 3-bromo-2,6-dimethoxybenzoyl chloride[4]
Typical Yield 70-85%(Representative)
Purity (post-chromatography) >98%(Representative)
IC₅₀ (Dopamine D2-receptor) 1.57 µM[5]

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification Acid 3-bromo-2,6- dimethoxybenzoic acid SOCl2 SOCl₂ / (COCl)₂ in DCM @ 0°C to RT Acid->SOCl2 AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Coupling Amide Coupling @ 0°C to RT AcidChloride->Coupling Amine (R)-Pyrrolidin-2-ylmethanamine dihydrochloride + Base in DCM Amine->Coupling CrudeProduct Crude Remoxypride Coupling->CrudeProduct Workup Aqueous Work-up (NaHCO₃, Brine) CrudeProduct->Workup Purification Silica Gel Chromatography Workup->Purification PureProduct Pure Remoxypride Purification->PureProduct

Synthesis of Remoxypride Workflow

Mechanism of Action and Signaling Pathway of Remoxypride

Dopamine D2 Receptor Antagonism

Remoxypride functions as a selective antagonist of the dopamine D2 receptor.[3][7] In psychotic disorders such as schizophrenia, there is evidence of dysregulated dopamine signaling in the brain. By blocking D2 receptors, Remoxypride inhibits the downstream signaling cascades initiated by dopamine, which is believed to contribute to its antipsychotic effects.[6]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] The signaling pathway is as follows:

  • Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.

  • G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gαi/o subunit releases GDP and binds GTP.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream proteins, ultimately altering neuronal excitability and gene expression.

  • Role of Remoxypride: Remoxypride, as a D2 receptor antagonist, binds to the receptor but does not activate it. This prevents dopamine from binding and initiating the signaling cascade, thereby blocking its effects.[3]

Signaling Pathway Diagram

D2_receptor_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Remoxypride Remoxypride Remoxypride->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Downstream Proteins PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

References

Application Notes and Protocols for the Derivatization of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. This primary amine is a versatile building block in medicinal chemistry and drug development. Derivatization is a key chemical modification technique used to enhance its properties for analytical detection, alter its biological activity, or prepare it for subsequent conjugation to other molecules. The following protocol details a general procedure using N-hydroxysuccinimide (NHS) esters, a widely employed class of amine-reactive reagents that form stable amide bonds.[1][2]

Introduction

(R)-Pyrrolidin-2-ylmethanamine is a chiral molecule featuring a primary amine, making it a suitable candidate for derivatization. The dihydrochloride salt form requires neutralization prior to or in situ during the derivatization reaction to free the primary amine for nucleophilic attack. The reaction with an NHS ester proceeds efficiently at slightly alkaline pH, where the deprotonated primary amine acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1] Careful control of reaction parameters such as pH, temperature, and stoichiometry is crucial for achieving high yields and minimizing side reactions like hydrolysis of the NHS ester.[1][3]

Key Experimental Protocols

This section outlines the methodology for the derivatization of this compound with a generic N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) ester of the desired molecule (e.g., a fluorescent dye, biotin, or a custom-synthesized molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][4]

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)[3][4]

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Solvents for purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Deionized water

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Analytical balance

  • Rotary evaporator

  • Chromatography system for purification (e.g., flash chromatography or HPLC)

  • Analytical instruments for characterization (e.g., NMR, LC-MS)

Experimental Procedure:

  • Preparation of (R)-Pyrrolidin-2-ylmethanamine Solution:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. The bicarbonate buffer will neutralize the hydrochloride salt, freeing the primary amine.[3][4]

    • Ensure the pH of the solution is between 8.3 and 8.5 for optimal reaction efficiency. Adjust with a small amount of a suitable base if necessary.[1]

  • Preparation of NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO. A typical concentration is 10 mM.[1][4] This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[1]

  • Derivatization Reaction:

    • While gently stirring, add a calculated molar excess of the NHS ester stock solution to the (R)-Pyrrolidin-2-ylmethanamine solution. A common starting point is a 1.5 to 5-fold molar excess of the NHS ester.

    • The optimal molar ratio may need to be determined empirically.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[3] Protect the reaction from light if using a light-sensitive NHS ester (e.g., a fluorescent dye).[4]

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS ester, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification of the Derivatized Product:

    • The purification method will depend on the properties of the derivatized product.

    • For small molecules, purification can often be achieved by extraction and/or flash column chromatography.

    • For larger derivatized biomolecules, size-exclusion chromatography (e.g., using a Sephadex column) or dialysis are common methods to remove unreacted reagents.[1][4]

  • Characterization:

    • Confirm the identity and purity of the final derivatized product using appropriate analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the derivatization of primary amines with NHS esters, which can be adapted for (R)-Pyrrolidin-2-ylmethanamine.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5. Lower pH can be used for pH-sensitive compounds but may require longer reaction times or a higher excess of the NHS ester.[1]
Temperature 4°C - Room TemperatureRoom temperature for 1-4 hours is common.[3] Lower temperatures (4°C) can be used for extended reaction times (overnight) to minimize side reactions.[1]
NHS Ester Molar Excess 1.5 - 20 foldA 1.5 to 5-fold excess is a good starting point for small molecules. For proteins, a 10 to 20-fold excess is common.[1] The optimal ratio should be determined empirically.
Reaction Time 30 minutes - OvernightTypically 1-4 hours at room temperature.[3]
Quenching Agent Concentration 20 - 50 mMTris-HCl or glycine are commonly used.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the derivatization of this compound with an NHS ester.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start prep_amine Prepare (R)-Pyrrolidin-2-ylmethanamine solution in Bicarbonate Buffer (pH 8.3-8.5) start->prep_amine prep_nhs Prepare fresh NHS Ester stock solution in DMF or DMSO start->prep_nhs mix Mix Amine and NHS Ester solutions prep_amine->mix prep_nhs->mix incubate Incubate at RT (1-4h) or 4°C (overnight) mix->incubate quench Quench reaction with Tris-HCl or Glycine incubate->quench purify Purify product (Chromatography/Extraction) quench->purify characterize Characterize product (LC-MS, NMR, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the derivatization of (R)-Pyrrolidin-2-ylmethanamine.

This protocol provides a robust starting point for the derivatization of this compound. Researchers should optimize the specific reaction conditions based on the properties of the chosen NHS ester and the desired final product.

References

Application Notes: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine that holds potential as a resolving agent for the separation of enantiomers of racemic acids. The fundamental principle behind its application lies in the formation of diastereomeric salts. When a racemic acid is reacted with a single enantiomer of a chiral base, such as (R)-Pyrrolidin-2-ylmethanamine, two diastereomeric salts are formed. These diastereomers possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of the acid.

While the application of this compound as a resolving agent is theoretically sound, a comprehensive review of scientific literature and patent databases did not yield specific examples or detailed protocols for its use in the resolution of racemic carboxylic acids. The information presented herein is therefore based on the general principles of chiral resolution using diastereomeric salt formation and provides a foundational framework for researchers and drug development professionals to explore its potential.

General Principles of Chiral Resolution by Diastereomeric Salt Formation

The process of resolving a racemic acid using (R)-Pyrrolidin-2-ylmethanamine involves the following key steps:

  • Diastereomeric Salt Formation: The racemic acid is reacted with (R)-Pyrrolidin-2-ylmethanamine (typically the free base, generated in situ from the dihydrochloride salt) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].

  • Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Liberation of the Enantiopure Acid: The isolated diastereomeric salt is then treated with a strong acid to break the salt and liberate the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The chiral amine can often be recovered from the aqueous layer after acidification and reused.

The efficiency of the resolution is determined by factors such as the difference in solubility of the diastereomeric salts, the choice of solvent, the stoichiometry of the reactants, and the crystallization conditions. The enantiomeric excess (e.e.) of the resolved acid is a key measure of the success of the resolution process.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the resolution of a racemic carboxylic acid using a chiral amine resolving agent.

Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomer racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) reaction Reaction Mixture (Diastereomeric Salts in Solution) racemic_acid->reaction resolving_agent (R)-Pyrrolidin- 2-ylmethanamine resolving_agent->reaction solvent Suitable Solvent solvent->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid acidification Acidification (e.g., with HCl) less_soluble->acidification extraction Liquid-Liquid Extraction acidification->extraction enantiopure_acid Enantiopure Acid ((R)- or (S)-Enantiomer) extraction->enantiopure_acid Organic Phase recovered_agent Recovered Resolving Agent extraction->recovered_agent Aqueous Phase

Caption: General workflow for the resolution of a racemic acid.

Hypothetical Protocol for the Resolution of a Generic Racemic Carboxylic Acid

This protocol is a general guideline and would require optimization for any specific racemic acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Sodium hydroxide (or other suitable base)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water)

  • Hydrochloric acid (or other suitable strong acid)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Free Base:

    • Dissolve a stoichiometric equivalent of this compound in water.

    • Add a solution of sodium hydroxide to basify the solution and liberate the free amine.

    • Extract the free amine into an organic solvent and dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the free (R)-Pyrrolidin-2-ylmethanamine.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve an equimolar amount of (R)-Pyrrolidin-2-ylmethanamine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The enantiomeric purity of the acid in the diastereomeric salt can be assessed at this stage by liberating a small sample and analyzing it by chiral HPLC or polarimetry.

    • If necessary, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add hydrochloric acid dropwise until the solution is acidic (pH 1-2).

    • Extract the liberated enantiopure carboxylic acid with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the final product using chiral chromatography (HPLC or GC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

As no specific experimental data for the use of this compound as a resolving agent was found, the following table is a template that researchers can use to summarize their findings when investigating its efficacy for a particular racemic acid.

Racemic AcidResolving Agent Stoichiometry (Acid:Amine)Crystallization SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
[Example Acid A][e.g., 1:1][e.g., Ethanol/Water 9:1][Experimental Value][Experimental Value]
[Example Acid B][e.g., 1:0.5][e.g., Isopropanol][Experimental Value][Experimental Value]

Conclusion

This compound presents a viable, yet underexplored, option as a resolving agent for racemic carboxylic acids. The successful application of this chiral amine will depend on systematic experimentation to determine the optimal conditions for diastereomeric salt formation and crystallization for each specific racemic acid. The protocols and data presentation frameworks provided here serve as a starting point for researchers to investigate and document the utility of this resolving agent in the field of chiral separations. Further research is warranted to establish a library of successful resolutions and to understand the structural features of carboxylic acids that are most amenable to separation with this particular chiral amine.

Application Notes and Protocols for the Use of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a versatile chiral building block that serves as a key starting material in the synthesis of a wide array of novel compounds with significant therapeutic potential. Its rigid pyrrolidine core and primary amine functionality make it an ideal scaffold for creating potent and selective inhibitors of various enzymes and receptors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three major classes of bioactive molecules derived from this starting material: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, C-C Chemokine Receptor 2 (CCR2) antagonists for inflammatory diseases, and carbapenem antibiotics for combating bacterial infections.

Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Application Note: (R)-Pyrrolidin-2-ylmethanamine is a common structural motif in a class of DPP-4 inhibitors known as "gliptins." The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4, while the primary amine provides a crucial interaction point within the enzyme's active site. By coupling (R)-Pyrrolidin-2-ylmethanamine with various carboxylic acids or other electrophiles, a diverse library of potent and selective DPP-4 inhibitors can be generated. The following sections detail the synthesis and evaluation of these compounds.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors

The following table summarizes the in vitro activity of a series of synthesized DPP-4 inhibitors, highlighting the impact of different substituents on their inhibitory potency.

Compound IDR GroupDPP-4 IC50 (nM)Reference
1a 2,4,5-Trifluorobenzyl18[1]
1b 4-Fluorobenzyl45[1]
1c 2,5-Difluorobenzyl28[1]
1d 2-Chlorobenzyl62[1]
1e 3-Trifluoromethylbenzyl35[1]
Experimental Protocols

General Synthesis of N-Substituted-(R)-pyrrolidin-2-ylmethanamine DPP-4 Inhibitors:

A common synthetic route to this class of compounds involves the coupling of this compound with a suitable carboxylic acid, often activated as an acid chloride or using standard peptide coupling reagents.

Protocol 1: Amide Coupling using a Peptide Coupling Reagent

  • Preparation of the Amine: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Coupling Reaction: To the above solution, add the desired carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired DPP-4 inhibitor.[1]

Workflow for Synthesis and Screening of DPP-4 Inhibitors:

G cluster_synthesis Synthesis cluster_screening Screening start (R)-Pyrrolidin-2-ylmethanamine dihydrochloride coupling Amide Coupling with Substituted Carboxylic Acid start->coupling purification Purification by Column Chromatography coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro DPP-4 Inhibition Assay characterization->in_vitro Synthesized Compound ic50 IC50 Determination in_vitro->ic50 selectivity Selectivity Profiling (vs. DPP-8, DPP-9) ic50->selectivity lead_optimization Lead Optimization selectivity->lead_optimization Lead Compound G food Food Intake glp1 GLP-1 and GIP (Incretins) Release food->glp1 pancreas Pancreatic β-cells glp1->pancreas Stimulates dpp4 DPP-4 Enzyme glp1->dpp4 Substrate insulin Insulin Secretion pancreas->insulin glucose Glucose Uptake by Tissues insulin->glucose blood_glucose Lowered Blood Glucose glucose->blood_glucose inactive Inactive GLP-1/GIP dpp4->inactive Inactivates inhibitor (R)-Pyrrolidin-2-ylmethanamine -based Inhibitor inhibitor->dpp4 Inhibits G cluster_synthesis Synthesis cluster_screening Screening start (R)-Pyrrolidin-2-ylmethanamine dihydrochloride reductive_amination Reductive Amination with Aldehyde/Ketone start->reductive_amination purification Purification by Column Chromatography reductive_amination->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay CCR2 Radioligand Binding Assay characterization->binding_assay Synthesized Compound ic50 IC50 Determination binding_assay->ic50 functional_assay Chemotaxis Assay ic50->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization Lead Compound G ccl2 CCL2 (Chemokine) ccr2 CCR2 Receptor ccl2->ccr2 Binds to g_protein G-protein Coupling ccr2->g_protein Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) g_protein->downstream chemotaxis Monocyte Chemotaxis downstream->chemotaxis inflammation Inflammation chemotaxis->inflammation antagonist (R)-Pyrrolidin-2-ylmethanamine -based Antagonist antagonist->ccr2 Blocks Binding G cluster_synthesis Synthesis cluster_evaluation Evaluation start (R)-Pyrrolidin-2-ylmethanethiol (from starting material) coupling Coupling with Activated Carbapenem Core start->coupling purification Purification by Preparative HPLC coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing Synthesized Compound spectrum Antibacterial Spectrum (Gram+/Gram-) mic_testing->spectrum dhp1_stability DHP-I Stability Assay spectrum->dhp1_stability lead_optimization Lead Optimization dhp1_stability->lead_optimization Lead Compound

References

Application Notes and Protocols for Reactions of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral bifunctional molecule widely utilized as a key building block in the synthesis of a diverse range of biologically active compounds and pharmaceutical agents. Its structure, featuring a stereochemically defined pyrrolidine ring, a primary amine, and a secondary amine, provides a versatile scaffold for the development of novel chemical entities. This document provides detailed application notes and experimental protocols for common reactions involving (R)-Pyrrolidin-2-ylmethanamine, including N-acylation, N-alkylation, and reductive amination.

Chemical Properties:

PropertyValue
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Appearance White to off-white solid or crystalline powder
Solubility Soluble in water, ethanol

General Considerations for Reactions

As (R)-Pyrrolidin-2-ylmethanamine is supplied as a dihydrochloride salt, the amine functionalities are protonated. For reactions requiring the free amine, a base must be added to neutralize the hydrochloride and liberate the nucleophilic nitrogen atoms. The choice of base and the stoichiometry are critical for reaction success. Typically, two or more equivalents of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate, are required.

N-Acylation Reactions

N-acylation is a common transformation to introduce an amide functionality, which is a prevalent feature in many pharmaceutical compounds. Both the primary and secondary amines of (R)-Pyrrolidin-2-ylmethanamine can undergo acylation. Selective acylation can often be achieved by carefully controlling the reaction conditions and the nature of the acylating agent.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of (R)-Pyrrolidin-2-ylmethanamine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the dihydrochloride salt in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-30 minutes at 0 °C to ensure complete neutralization.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Quantitative Data for N-Acylation of Amines (Representative Examples):

AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
Pyrrolidine3,4,5-Triethoxybenzoyl chlorideTriethylamineDCM2-4HighGeneral Protocol
2-Amino-4-methylpyridineAcetic anhydride-Acetic anhydride2HighBenchChem
Primary Amines2-Amino-5-bromobenzoyl chlorideTriethylamineDCM2-4HighBenchChem

Note: The data presented are for similar amine acylation reactions and should be considered as representative. Actual yields for (R)-Pyrrolidin-2-ylmethanamine may vary and require optimization.

N-Alkylation Reactions

N-alkylation introduces alkyl substituents onto the nitrogen atoms, a key step in the synthesis of many biologically active molecules, including the antipsychotic drug Raclopride.[1] The primary amine of (R)-Pyrrolidin-2-ylmethanamine is typically more reactive towards alkylation than the secondary amine within the pyrrolidine ring.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of (R)-Pyrrolidin-2-ylmethanamine.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (acetonitrile or DMF).

  • Add a suitable base, such as potassium carbonate (2.5 eq) or triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 to 2.2 eq, depending on the desired degree of alkylation) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data for N-Alkylation of Amines (Representative Examples):

AmineAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
PyrrolidineAlkyl BromideK₂CO₃DMFRT to 80VariableResearchGate
Aromatic AminesPrimary Alcoholst-BuOKToluene25-70HighRoyal Society of Chemistry

Note: This table provides general conditions for N-alkylation. Specific yields for (R)-Pyrrolidin-2-ylmethanamine will depend on the substrate and reaction conditions.

Reductive Amination Reactions

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from primary or secondary amines and carbonyl compounds. This reaction proceeds via an in-situ formed imine or enamine intermediate, which is then reduced.

Experimental Protocol: Reductive Amination with an Aldehyde or Ketone

This protocol outlines a general procedure for the reductive amination of (R)-Pyrrolidin-2-ylmethanamine.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCE or THF.

  • Add triethylamine (2.2 eq) and stir for 15-30 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq). If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired product by flash column chromatography.

Quantitative Data for Reductive Amination (Representative Examples):

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Various aminesVarious aldehydes/ketonesNaBH(OAc)₃DCE80-96J. Org. Chem. 1996, 61, 3849-3862
AnilineBenzaldehydeNaBH₄ / ChCl/UreaMethanol92J. Chin. Chem. Soc. 2014, 61, 615-618

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualized Workflows

The following diagrams illustrate the general workflows for the derivatization of (R)-Pyrrolidin-2-ylmethanamine.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Start_Amine (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Reaction N-Acylation Start_Amine->Reaction Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction Base Base (e.g., TEA) Base->Reaction Product_Amide N-Acylated Product Reaction->Product_Amide N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Start_Amine (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Reaction N-Alkylation Start_Amine->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product_Amine N-Alkylated Product Reaction->Product_Amine Reductive_Amination_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction Step cluster_product Product Start_Amine (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Imine_Formation Imine Formation Start_Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Base Base (e.g., TEA) Base->Imine_Formation Reduction Reduction Imine_Formation->Reduction Imine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Final_Product N-Alkylated Product Reduction->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in drug discovery?

A1: (R)-Pyrrolidin-2-ylmethanamine is a valuable chiral amine used in the synthesis of a variety of biologically active molecules. Its primary applications include its use as a key intermediate in the synthesis of selective enzyme inhibitors, such as Fibroblast Activation Protein (FAP) inhibitors for cancer imaging and therapy.[1][2] It is also a common building block for creating ligands for G-protein coupled receptors and ion channels, as well as in the development of novel catalytic agents.

Q2: How should this compound be handled and stored?

A2: this compound is typically a solid that should be stored in a cool, dry place away from incompatible materials. It is hygroscopic and should be handled in a well-ventilated area or fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For long-term storage, keeping the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q3: The dihydrochloride salt is not soluble in my organic solvent. What should I do?

A3: The dihydrochloride salt of (R)-Pyrrolidin-2-ylmethanamine has limited solubility in many common aprotic organic solvents. To improve solubility and enable reaction, the free base is often generated in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The addition of two equivalents of base is necessary to neutralize both hydrochloride salts.

Q4: How can I ensure the chiral purity of my product when using this reagent?

A4: Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur under harsh reaction conditions, such as high temperatures or the use of strong bases. To minimize racemization, it is advisable to:

  • Employ mild reaction conditions.

  • Use non-nucleophilic bases.

  • In amide coupling reactions, consider the use of additives like 1-hydroxybenzotriazole (HOBt) which are known to suppress racemization.

  • Monitor the enantiomeric excess (ee) of your product using chiral chromatography (HPLC or GC).

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low yield of the desired amide product.

Potential CauseSuggested Solution
Incomplete activation of the carboxylic acid Ensure your coupling reagent is fresh and active. For challenging couplings, consider using a more potent activating agent like HATU or PyBOP.
Poor nucleophilicity of the amine Generate the free base of (R)-Pyrrolidin-2-ylmethanamine in situ using two equivalents of a non-nucleophilic base (e.g., DIPEA).
Steric hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times or elevated temperatures. However, be cautious of potential racemization at higher temperatures.
Sub-optimal solvent Ensure all reactants are fully dissolved. Aprotic polar solvents like DMF or NMP are often good choices for amide coupling reactions.

Problem: Formation of significant side products.

Potential CauseSuggested Solution
Racemization As mentioned in the FAQs, use milder conditions and consider racemization-suppressing additives like HOBt.
Side reactions with the coupling reagent The choice of coupling reagent can influence the side product profile. For example, with carbodiimides like DCC or EDC, the formation of N-acylurea byproducts can occur. Ensure proper stoichiometry and reaction conditions to minimize these.
Double acylation If the carboxylic acid starting material has more than one carboxylic acid group, protecting one of them might be necessary to prevent double acylation of the amine.
N-Alkylation Reactions

Problem: Low conversion to the desired N-alkylated product.

Potential CauseSuggested Solution
Insufficient reactivity of the alkylating agent For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive alkyl iodides in situ by adding a catalytic amount of sodium iodide.
Base is too weak or sterically hindered A suitable base is required to scavenge the acid generated during the reaction. Potassium carbonate or cesium carbonate are often effective choices.
Low reaction temperature N-alkylation reactions often require heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring for potential side reactions.

Problem: Over-alkylation leading to quaternary ammonium salts.

Potential CauseSuggested Solution
Excess of alkylating agent Use a stoichiometric amount or a slight excess of the alkylating agent.
Prolonged reaction time or high temperature Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (2.2 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data for Reaction Optimization

Table 1: Optimization of Amide Coupling Reagents

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEADMF251275
2HATUDIPEADMF25492
3PyBOPDIPEADCM25688
4T3PPyridineEtOAc50881

Yields are representative and will vary depending on the specific substrates used.

Table 2: Optimization of N-Alkylation Conditions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile80685
2Ethyl iodideCs₂CO₃DMF601078
3Methyl triflate2,6-LutidineDCM0 to 25490

Yields are representative and will vary depending on the specific substrates used.

Table 3: Optimization of Boc-Deprotection Conditions

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4M HCl in Dioxane | Dioxane | 25 | 2 | >95 | | 2 | Trifluoroacetic acid (TFA) | DCM | 25 | 0.5 | >95 | | 3 | TMSI | Acetonitrile | 0 | 1 | 92 |

Yields are representative for the deprotection of a Boc-protected (R)-Pyrrolidin-2-ylmethanamine derivative.[3]

Visualizations

Workflow for the Synthesis of a FAP Inhibitor Precursor

The following diagram illustrates a typical workflow for the synthesis of a precursor for a Fibroblast Activation Protein (FAP) inhibitor, a process where (R)-Pyrrolidin-2-ylmethanamine is a key building block.

FAP_Inhibitor_Synthesis CarboxylicAcid Carboxylic Acid (e.g., Quinolone derivative) Activation Amide Coupling (e.g., HATU, DIPEA, DMF) CarboxylicAcid->Activation Amine (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Amine->Activation Reaction Amide Bond Formation Activation->Reaction Purification Work-up and Purification Reaction->Purification Product FAP Inhibitor Precursor Purification->Product

Caption: Synthetic workflow for a FAP inhibitor precursor.

Logical Relationship for Troubleshooting Low Amide Coupling Yield

This diagram outlines the logical steps to troubleshoot a low-yielding amide coupling reaction.

Troubleshooting_Amide_Coupling Start Low Amide Yield CheckReagents Check Reagent Quality (Coupling agent, Base, Solvents) Start->CheckReagents CheckFreeBase Ensure Free Base Generation (2 eq. of non-nucleophilic base) CheckReagents->CheckFreeBase Reagents OK OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckFreeBase->OptimizeConditions Free Base OK ChangeReagent Change Coupling Reagent (e.g., to HATU, PyBOP) OptimizeConditions->ChangeReagent No Improvement Success Improved Yield OptimizeConditions->Success Improvement ChangeReagent->Success

Caption: Troubleshooting flowchart for low amide coupling yield.

References

Troubleshooting low yield in (R)-Pyrrolidin-2-ylmethanamine dihydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable synthetic route starts from commercially available (R)-Boc-proline. The synthesis involves three main steps:

  • Amide Formation: Conversion of (R)-Boc-proline to (R)-Boc-prolinamide.

  • Reduction: Reduction of the amide group of (R)-Boc-prolinamide to the corresponding amine, yielding (R)-Boc-pyrrolidin-2-ylmethanamine.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt using hydrochloric acid.

Q2: What are the critical parameters to control to ensure a high yield?

To achieve a high overall yield, it is crucial to carefully control the reaction conditions at each step. Key parameters include:

  • Anhydrous Conditions: Particularly for the amide formation and reduction steps, the use of dry solvents and an inert atmosphere is critical to prevent side reactions.

  • Temperature Control: Many of the reaction steps are exothermic. Maintaining the recommended temperature is vital to prevent the formation of byproducts.

  • Purity of Reagents and Intermediates: Using high-purity starting materials and ensuring the purity of intermediates before proceeding to the next step can significantly impact the final yield and ease of purification.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction step. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting material and the formation of the product. For more detailed analysis, techniques like LC-MS can be employed to confirm the mass of the product and identify any major impurities.

Synthesis Workflow

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation R_Boc_Proline (R)-Boc-proline Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) R_Boc_Proline->Coupling_Reagents R_Boc_Prolinamide (R)-Boc-prolinamide Coupling_Reagents->R_Boc_Prolinamide Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2, Pd/C) R_Boc_Prolinamide->Reducing_Agent R_Boc_Amine (R)-Boc-pyrrolidin-2-ylmethanamine Reducing_Agent->R_Boc_Amine HCl HCl in Dioxane R_Boc_Amine->HCl Final_Product (R)-Pyrrolidin-2-ylmethanamine dihydrochloride HCl->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides

Issue 1: Low Yield in Step 1 - (R)-Boc-prolinamide Formation
Symptom Potential Cause Troubleshooting Action
Incomplete consumption of (R)-Boc-proline (as seen on TLC)1. Insufficient coupling reagent. 2. Deactivation of coupling reagent by moisture. 3. Reaction time is too short.1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagents. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC and allow it to stir for a longer duration (e.g., overnight) at room temperature.
Formation of multiple unidentified spots on TLC1. Side reactions due to elevated temperatures. 2. Racemization.1. Maintain the reaction temperature at 0°C during the addition of coupling reagents and then allow it to warm to room temperature slowly. 2. Use HOBt as an additive to suppress racemization.
Difficult isolation of the productThe product is partially soluble in the aqueous layer during workup.After extraction with an organic solvent, wash the organic layer with brine to reduce the solubility of the product in any remaining water. Perform multiple extractions.
Issue 2: Low Yield in Step 2 - Reduction of (R)-Boc-prolinamide
Symptom Potential Cause Troubleshooting Action
Using LiAlH₄:
Incomplete reaction1. Insufficient LiAlH₄. 2. LiAlH₄ has degraded due to exposure to moisture.1. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). 2. Use freshly opened or properly stored LiAlH₄.
Formation of (R)-Boc-prolinol as a byproductOver-reduction of the starting material before amide reduction.Add the amide solution dropwise to the LiAlH₄ suspension at 0°C to maintain a low concentration of the amide.
Using Catalytic Hydrogenation (e.g., Pd/C):
Incomplete reaction1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time.1. Ensure the substrate is free from impurities that can poison the catalyst (e.g., sulfur compounds). 2. Increase the hydrogen pressure and/or reaction time. Ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of byproductsHydrogenolysis of the Boc group.This is less common with Pd/C but can occur under harsh conditions. Use milder conditions (lower temperature and pressure) if this is observed.[1]
Issue 3: Low Yield or Impure Product in Step 3 - Deprotection and Salt Formation
Symptom Potential Cause Troubleshooting Action
Incomplete deprotection1. Insufficient amount of HCl. 2. Reaction time is too short.1. Use a significant excess of HCl (e.g., a 4M solution in dioxane).[2][3][4] 2. Allow the reaction to proceed for a longer duration and monitor by TLC until the starting material is fully consumed.
Product is an oil or difficult to crystallize1. Presence of residual solvent. 2. The product is hygroscopic.1. After removing the solvent under reduced pressure, triturate the residue with a non-polar solvent like diethyl ether to induce precipitation. 2. Handle the final product in a dry atmosphere (e.g., in a glovebox) and store it in a desiccator.
Product is discoloredImpurities from previous steps carried over.Purify the intermediate (R)-Boc-pyrrolidin-2-ylmethanamine by column chromatography before the deprotection step. The final product can be purified by recrystallization.

Troubleshooting Workflow

Start Low Yield Observed Identify_Step Identify the problematic step (Amide Formation, Reduction, or Deprotection) Start->Identify_Step Amide_Formation Amide Formation Issues Identify_Step->Amide_Formation Step 1 Reduction Reduction Issues Identify_Step->Reduction Step 2 Deprotection Deprotection Issues Identify_Step->Deprotection Step 3 Check_Reagents Check reagent quality and stoichiometry Amide_Formation->Check_Reagents Reduction->Check_Reagents Deprotection->Check_Reagents Check_Conditions Verify reaction conditions (temperature, time, atmosphere) Check_Reagents->Check_Conditions Analyze_Byproducts Analyze byproducts (TLC, LC-MS) Check_Conditions->Analyze_Byproducts Optimize_Workup Optimize workup and purification Analyze_Byproducts->Optimize_Workup Resolution Yield Improved Optimize_Workup->Resolution

Caption: A logical workflow for troubleshooting low yield issues.

Experimental Protocols

Step 1: (R)-Boc-prolinamide Synthesis
  • To a solution of (R)-Boc-proline (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of ammonia in methanol (excess) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude (R)-Boc-prolinamide, which can often be used in the next step without further purification.

Step 2: Reduction of (R)-Boc-prolinamide to (R)-Boc-pyrrolidin-2-ylmethanamine (using LiAlH₄)
  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of (R)-Boc-prolinamide (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure to yield crude (R)-Boc-pyrrolidin-2-ylmethanamine. This can be purified by column chromatography if necessary.

Step 3: Deprotection and Formation of this compound
  • Dissolve (R)-Boc-pyrrolidin-2-ylmethanamine (1.0 eq.) in a minimal amount of methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 1-4 hours.[2][3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.

Data Presentation

Table 1: Typical Reaction Conditions and Yields
Step Key Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
1. Amide Formation (R)-Boc-proline, EDC, HOBt, NH₃DCM/Methanol0 to RT12-1685-95
2. Reduction (LiAlH₄) (R)-Boc-prolinamide, LiAlH₄THF0 to Reflux4-670-85
3. Deprotection (R)-Boc-pyrrolidin-2-ylmethanamine, 4M HCl in DioxaneDioxane/MethanolRT1-4>90

Factors Influencing Yield

cluster_purity Purity cluster_anhydrous Anhydrous Conditions cluster_temp Temperature cluster_stoich Stoichiometry cluster_workup Workup Yield Overall Yield Purity Purity of Starting Materials Purity->Yield cluster_purity cluster_purity Anhydrous Anhydrous Conditions Anhydrous->Yield cluster_anhydrous cluster_anhydrous Temperature Temperature Control Temperature->Yield cluster_temp cluster_temp Stoichiometry Reagent Stoichiometry Stoichiometry->Yield cluster_stoich cluster_stoich Workup Workup & Purification Workup->Yield cluster_workup cluster_workup Impure starting materials can lead to side reactions and difficult purification. Impure starting materials can lead to side reactions and difficult purification. Moisture can deactivate reagents like LiAlH4 and coupling agents. Moisture can deactivate reagents like LiAlH4 and coupling agents. Exothermic reactions can lead to byproducts if not properly cooled. Exothermic reactions can lead to byproducts if not properly cooled. Incorrect ratios of reagents can lead to incomplete reactions. Incorrect ratios of reagents can lead to incomplete reactions. Product loss can occur during extractions and purification. Product loss can occur during extractions and purification.

Caption: Key factors influencing the overall yield of the synthesis.

References

Technical Support Center: Purification of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible CauseRecommended Solution
Incorrect Solvent System The dihydrochloride salt is highly polar and typically soluble in water and lower alcohols like methanol and ethanol. For recrystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Consider using a mixed solvent system such as ethanol/water, isopropanol/water, or methanol/diethyl ether.
Excessive Solvent Volume Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. If too much solvent is used, the solution may not become saturated upon cooling, leading to poor crystal formation and low recovery.
Premature Crystallization If crystallization occurs too rapidly (e.g., upon immediate removal from heat), impurities can be trapped within the crystal lattice. This can be mitigated by using a slightly larger volume of solvent or by cooling the solution more slowly.
Incomplete Crystallization Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

Issue 2: Oiling Out During Recrystallization

Possible CauseRecommended Solution
High Impurity Level Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil instead of crystallizing. Consider a pre-purification step, such as a solvent wash or short column chromatography, to remove some of the impurities before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the highly polar dihydrochloride salt. Switch to a more polar solvent system.
Cooling Too Rapidly Rapid cooling can induce oiling out. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

Issue 3: Poor Enantiomeric Purity After Purification

Possible CauseRecommended Solution
Racemization During Synthesis or Workup While the synthesis from (R)-proline is generally stereospecific, harsh reaction conditions (e.g., high temperatures, strong bases) could potentially lead to some degree of racemization. Ensure that the synthetic and workup conditions are mild.
Ineffective Purification Method for Enantiomers Recrystallization will not separate enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the (R) and (S) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesized from (R)-proline?

When synthesizing (R)-Pyrrolidin-2-ylmethanamine from (R)-proline, typically via an amide intermediate followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄), potential impurities include:

  • Unreacted (R)-prolinamide: The starting amide for the reduction step.

  • Partially reduced species: Aldehydes or alcohols may form if the reduction is incomplete.

  • Byproducts from the reducing agent: The workup procedure must effectively remove aluminum salts if LiAlH₄ is used.

  • The (S)-enantiomer: While the reaction is expected to be stereospecific, trace amounts of the (S)-enantiomer could be present due to impurities in the starting material or slight racemization.

Q2: What is a good starting point for a recrystallization solvent system?

A good starting point for the recrystallization of this compound is a mixed solvent system of a lower alcohol and water, such as ethanol/water or isopropanol/water . The compound is generally soluble in hot alcohols and water, and the addition of water as an anti-solvent to an alcoholic solution can induce crystallization upon cooling. The optimal ratio will need to be determined empirically.

Q3: How can I determine the enantiomeric purity of my sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. A suitable starting method would be:

  • Column: A chiral stationary phase, such as a Chiralcel OD-H column.

  • Mobile Phase: A mixture of a nonpolar solvent like n-hexane and a polar solvent like ethanol, with a small amount of a basic modifier such as triethylamine (e.g., n-hexane:ethanol:triethylamine 90:10:0.1 v/v/v).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for compounds with weak chromophores.

The exact conditions, including flow rate and column temperature, will require optimization for your specific system to achieve baseline separation of the (R) and (S) enantiomers.

Q4: My purified this compound is a white solid but has a low melting point. What could be the issue?

A low or broad melting point is indicative of impurities. Even small amounts of residual solvent or synthetic byproducts can significantly depress the melting point. Further purification by another recrystallization or by preparative chromatography may be necessary. It is also important to ensure the product is thoroughly dried under vacuum to remove any trapped solvent.

Data Presentation

Table 1: Solubility of this compound (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterHighVery High
MethanolHighVery High
EthanolModerateHigh
IsopropanolLowModerate
AcetonitrileVery LowLow
Diethyl EtherInsolubleInsoluble
DichloromethaneInsolubleInsoluble
HexaneInsolubleInsoluble

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvent systems (e.g., ethanol/water, isopropanol/water) at room temperature and upon heating. A suitable system will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent system required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Ethanol:Triethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee).

Visualizations

Purification_Workflow crude Crude (R)-Pyrrolidin-2-ylmethanamine dihydrochloride dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool no insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under Vacuum wash->dry pure Pure (R)-Pyrrolidin-2-ylmethanamine dihydrochloride dry->pure analysis Purity Analysis (HPLC, NMR, MP) pure->analysis Troubleshooting_Decision_Tree start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No check_solvent Check solvent volume and cooling procedure low_yield->check_solvent Yes low_ee Low Enantiomeric Purity? oiling_out->low_ee No change_solvent Use more polar solvent or cool slower oiling_out->change_solvent Yes chiral_hplc Perform Chiral HPLC for separation low_ee->chiral_hplc Yes

Technical Support Center: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Pyrrolidin-2-ylmethanamine dihydrochloride to enhance enantioselectivity in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species, and how is it generated from the dihydrochloride salt?

A1: The active catalyst is the free base form of (R)-Pyrrolidin-2-ylmethanamine. The commercially available dihydrochloride salt is a stable solid but is not catalytically active. To generate the active catalyst, the dihydrochloride salt must be neutralized with a suitable base to deprotonate the two ammonium groups. This is a critical first step for any reaction catalyzed by this reagent.

Q2: How do I choose the right base for neutralizing the dihydrochloride salt?

A2: The choice of base is crucial as it can influence the reaction's outcome. A common strategy is to use a tertiary amine, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), in a stoichiometric amount (2 equivalents) relative to the catalyst. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in cases where tertiary amines might interfere with the reaction. The optimal base should be determined empirically for your specific transformation.

Q3: What are the most common reasons for low enantioselectivity (% ee)?

A3: Low enantioselectivity can stem from several factors:

  • Incomplete neutralization of the catalyst: Residual hydrochloride salts can lead to the formation of achiral background reactions.

  • Purity of reagents and solvents: Impurities can poison the catalyst or promote non-selective pathways. Ensure all materials are of high purity and solvents are anhydrous.

  • Suboptimal reaction temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Inappropriate solvent: The solvent plays a critical role in the organization of the transition state. A solvent screen is highly recommended.

  • Substrate-catalyst mismatch: The steric and electronic properties of your substrate may not be ideal for this specific catalyst.

Q4: Can additives be used to improve enantioselectivity?

A4: Yes, additives can have a significant impact. Brønsted or Lewis acids are sometimes added to co-catalyst systems to enhance reactivity and selectivity. For instance, small amounts of a carboxylic acid (e.g., benzoic acid or acetic acid) can act as a proton shuttle in the catalytic cycle, potentially leading to a more ordered transition state and higher enantioselectivity. However, the effect of an additive is highly reaction-dependent and should be screened.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
  • Symptom: The reaction does not proceed, or the conversion is very low.

  • Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Incomplete Catalyst Activation Ensure complete neutralization of the dihydrochloride salt. Use at least 2 equivalents of a suitable base (e.g., Et₃N, DIPEA). Consider pre-stirring the catalyst and base in the solvent for a short period before adding the substrates.
Catalyst Poisoning Purify all starting materials and ensure solvents are anhydrous and free of acidic or basic impurities.
Low Reaction Temperature While low temperatures often favor enantioselectivity, they can also decrease the reaction rate. Find an optimal balance by screening a range of temperatures.
Issue 2: Poor Enantioselectivity (% ee)
  • Symptom: The desired product is formed, but with a low enantiomeric excess.

  • Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Suboptimal Reaction Conditions Systematically screen reaction parameters. Lowering the temperature is often the first step. Screen a variety of aprotic solvents of differing polarity (e.g., Toluene, CH₂Cl₂, THF, Dioxane).
Incorrect Catalyst Loading Vary the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity due to aggregation or side reactions.
Presence of Water Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.
Background Reaction A non-catalyzed or achiral pathway may be competing. Lowering the reaction temperature can help to suppress this.

Experimental Protocols

Protocol 1: General Procedure for in situ Neutralization and Use in an Asymmetric Michael Addition

This protocol describes a general method for the Michael addition of a ketone to a nitroolefin.

Materials:

  • This compound

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Nitroolefin (1.0 equiv)

  • Ketone (2.0 - 5.0 equiv)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add this compound (0.1 equiv).

  • Add the anhydrous solvent, followed by the base (e.g., Et₃N, 0.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.

  • Add the ketone to the reaction mixture.

  • Cool the reaction to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Add the nitroolefin and stir the reaction until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Aldehyde (1.0 equiv)

  • Ketone (5.0 - 10.0 equiv, can also be the solvent)

  • Anhydrous solvent (if the ketone is not the solvent)

  • Inert atmosphere

Procedure:

  • Follow steps 1-3 from Protocol 1 for catalyst activation.

  • Add the ketone to the activated catalyst solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -25 °C).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at the set temperature, monitoring progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and extraction.

  • Dry, concentrate, and purify the product via column chromatography.

  • Analyze the enantiomeric excess of the purified product.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of reactions catalyzed by pyrrolidine derivatives. While this data is for structurally related catalysts, the trends are generally applicable when optimizing reactions with (R)-Pyrrolidin-2-ylmethanamine.

Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Michael Addition

CatalystSolventTemperature (°C)Yield (%)ee (%)
Pyrrolidine Derivative AToluene259585
Pyrrolidine Derivative AToluene09292
Pyrrolidine Derivative ACH₂Cl₂259082
Pyrrolidine Derivative ATHF258875

Table 2: Effect of Additives on a Proline-Catalyzed Aldol Reaction

CatalystAdditive (mol%)SolventYield (%)ee (%)
L-Proline (20)NoneDMSO>9576
L-Proline (20)Acetic Acid (10)DMSO>9585
L-Proline (20)Benzoic Acid (10)DMSO>9588

Visualizations

Catalyst_Activation Catalyst_Salt (R)-Pyrrolidin-2-ylmethanamine dihydrochloride (Inactive) Base 2 eq. Base (e.g., Et3N, DIPEA) Active_Catalyst Free Amine Catalyst (Active) Catalyst_Salt->Active_Catalyst Neutralization Base->Active_Catalyst Byproduct 2 eq. [Base-H]+Cl-

Caption: Catalyst activation workflow.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Activation Verify Complete Catalyst Neutralization Start->Check_Activation Check_Purity Check Reagent/Solvent Purity & Dryness Check_Activation->Check_Purity Activation OK? Optimize_Temp Screen Lower Temperatures Check_Purity->Optimize_Temp Purity OK? Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Loading Vary Catalyst Loading Optimize_Solvent->Optimize_Loading Consider_Additives Screen Additives (e.g., Acids) Optimize_Loading->Consider_Additives Success High Enantioselectivity Achieved Consider_Additives->Success

Caption: Troubleshooting workflow for low enantioselectivity.

Catalytic_Cycle Catalyst Active Catalyst (Free Amine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Product Chiral Product Iminium->Product Hydrolysis Hydrolysis Hydrolysis Product->Catalyst Regenerates Catalyst

Caption: General enamine catalytic cycle.

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride stability and degradation issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. It includes frequently asked questions and troubleshooting guides to address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the basic properties of this compound?

This compound is a solid chemical compound.[1] Its key properties are summarized in the table below.

2. How should I properly store this compound?

Proper storage is critical to maintain the stability and purity of the compound. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, keep the compound in a cool, dry place, and some suppliers recommend storing it under an inert gas atmosphere as it may be air sensitive.[2][4] Always keep it away from incompatible substances, ignition sources, heat, and direct sunlight.[2][5]

3. Is this compound hygroscopic or sensitive to moisture?

While not explicitly stated in all technical sheets, the recommendation to store in a "dry place" and in a "tightly closed container" suggests that, like many hydrochloride salts of amines, it may be hygroscopic.[4][6] Exposure to moisture can lead to clumping and may accelerate degradation.

4. What are the potential degradation pathways for this compound?

Specific degradation pathways for this molecule are not extensively published. However, based on its chemical structure, which contains primary and secondary amine functional groups, several degradation routes are plausible:

  • Oxidation: The amine groups, particularly the secondary amine within the pyrrolidine ring, are susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, light, or residual oxidizing agents, potentially leading to the formation of N-oxides or other oxidized species.

  • Reaction with Impurities: Amine groups can react with carbonyl-containing impurities (aldehydes, ketones) that may be present in solvents or reagents, leading to the formation of imines or other adducts.

  • pH-mediated Degradation: While the dihydrochloride salt form provides some stability in acidic conditions, the free base form (at higher pH) may be more reactive and susceptible to degradation.

5. I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

The appearance of new, unidentified peaks in your chromatogram often indicates degradation of the compound.[7] This is an expected outcome in forced degradation studies but can be a sign of instability in standard experiments.[7] Potential causes include improper storage, contamination of solvents, or instability under your specific experimental conditions (e.g., pH, temperature, presence of other reactive species).

Compound Properties and Storage Summary

The following tables summarize key quantitative data and recommended storage conditions from various sources.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 119020-04-1[1][8]
Molecular Formula C₅H₁₄Cl₂N₂[1][9]
Molecular Weight 173.08 g/mol [1][8][9]
Physical State Solid[1]
Melting Point 124 to 129°C[1]
Purity ≥95%[1][9]

Table 2: Recommended Storage Conditions

ConditionRecommendationSource(s)
Container Tightly closed container.[2][3][6][10]
Atmosphere Store in a well-ventilated place. Some sources recommend storing under an inert gas.[4][6]
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[2][10]
Avoid Incompatible substances, sources of ignition, heat, open flames, hot surfaces, and direct sunlight.[2][5]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound.

ProblemPossible CauseRecommended Solution
Inconsistent Analytical Results (e.g., varying purity, retention time shifts)Degradation due to improper storage: The compound may have been exposed to moisture, air, or light.Ensure the compound is stored in a tightly sealed container, protected from light and moisture, preferably under an inert atmosphere.[2][4] Minimize freeze-thaw cycles if stored in a freezer.
Contamination: Solvents, reagents, or glassware may be contaminated.Use high-purity solvents and clean, dry glassware. Ensure the compound is not exposed to reactive materials.
Appearance of New Peaks in Chromatograms Compound degradation: The experimental conditions (e.g., pH, temperature, buffer components) may be causing the compound to degrade.This is expected in forced degradation studies.[7] For other experiments, evaluate the stability of the compound in your specific analytical mobile phase or reaction buffer. Consider running experiments at lower temperatures or for shorter durations.
Interaction with other components: The compound may be reacting with excipients or other molecules in a formulation.Conduct compatibility studies with individual components to identify any interactions.
Poor Peak Shape or Low Recovery in RP-HPLC Interaction with HPLC column: The amine groups can interact with residual silanols on silica-based C18 columns, leading to tailing.Use a column with end-capping or a base-deactivated stationary phase. Consider using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid at a low concentration (0.05-0.1%) to improve peak shape.
Poor Solubility: The compound may not be fully dissolved in the injection solvent.Verify the solubility of the compound in your chosen solvent. Use of co-solvents or slight adjustments in pH may be necessary.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows for troubleshooting and experimentation.

G start Inconsistent Results or Unexpected Peaks Observed q1 Were proper storage conditions used? (cool, dry, sealed, inert gas) start->q1 sol1 Action: Review and implement correct storage protocols. Re-test with a fresh sample. q1->sol1 NO q2 Is the analytical method validated for stability? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Action: Develop and validate a stability-indicating method. (See Protocol Below) q2->sol2 NO q3 Are solvents and reagents high-purity and fresh? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Action: Use fresh, HPLC-grade solvents and high-purity reagents. Re-run analysis. q3->sol3 NO q4 Is the compound stable in the current solution/mobile phase? q3->q4 YES a3_yes YES a3_no NO sol3->q4 sol4 Action: Perform solution stability study. Adjust pH or temperature as needed. Analyze immediately after preparation. q4->sol4 NO end_node Root cause likely identified. Characterize degradants if necessary. q4->end_node YES a4_yes YES a4_no NO sol4->end_node G cluster_stress Forced Degradation Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) neutralize Neutralize/Quench reaction as needed acid->neutralize base Alkaline Hydrolysis (e.g., 0.1M NaOH) base->neutralize ox Oxidation (e.g., 3% H₂O₂) ox->neutralize therm Thermal (Solid & Solution) (e.g., 80°C) therm->neutralize photo Photolytic (Solid & Solution) (ICH Q1B Guidelines) photo->neutralize prep Prepare Stock Solution of Compound (e.g., 1 mg/mL) stress Expose aliquots to various stress conditions for defined time points. prep->stress analyze Analyze all samples (stressed, control, blank) by Stability-Indicating HPLC Method neutralize->analyze G cluster_pathways Plausible Degradation Pathways parent (R)-Pyrrolidin-2-ylmethanamine C₅H₁₂N₂ dp1 N-Oxide Formation Oxidation at the pyrrolidine nitrogen parent->dp1 Oxidation [O₂] dp2 Ring Opening Oxidative cleavage of the pyrrolidine ring parent->dp2 Strong Oxidation dp3 Imine Formation Reaction of primary amine with aldehyde/ketone impurities parent->dp3 Reaction with R₂C=O

References

Common side reactions with (R)-Pyrrolidin-2-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

A1: this compound is a versatile chiral building block used in a variety of synthetic applications. Its primary uses include:

  • Asymmetric Catalysis: It serves as a precursor for chiral ligands and organocatalysts used in asymmetric reactions such as Michael additions, aldol reactions, and cycloadditions.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral, antipsychotic, and nNOS inhibitor drugs.

  • Reductive Amination: It is used as a chiral amine source in reductive amination reactions to introduce a pyrrolidinemethyl group.

  • Amide Coupling: It can be coupled with carboxylic acids to form chiral amides, which are common motifs in drug candidates.

Q2: How should this compound be handled and stored?

A2: this compound is typically a white to off-white solid. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation. It is soluble in water and alcohols. For detailed safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: The dihydrochloride salt is not soluble in my organic solvent. How can I use it in my reaction?

A3: To use the dihydrochloride salt in a non-polar organic solvent, it is typically necessary to convert it to the free base. This can be achieved by treating a solution of the dihydrochloride salt in a suitable solvent (e.g., water or methanol) with a base to neutralize the HCl. Common bases for this purpose include sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The free amine can then be extracted into an organic solvent. It is important to thoroughly dry the organic extract before use in moisture-sensitive reactions.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Q: I am performing a reductive amination with (R)-Pyrrolidin-2-ylmethanamine and an aldehyde/ketone, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in reductive amination can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Imine/Enamine Formation The initial condensation to form the imine or enamine is an equilibrium process. Ensure removal of water using molecular sieves or a Dean-Stark apparatus. The reaction pH is also critical; a slightly acidic medium (pH 4-6) is often optimal.
Over-alkylation Both the primary and secondary amines of (R)-Pyrrolidin-2-ylmethanamine can react with the carbonyl compound, leading to undesired dialkylation products. Use a controlled stoichiometry of the carbonyl compound (closer to 1:1). A stepwise procedure, where the imine is formed first and then reduced, can also minimize this.[1]
Side reaction with Reducing Agent Some reducing agents can reduce the starting carbonyl compound directly, competing with the reduction of the imine. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are more selective for imines/iminium ions over ketones/aldehydes.[2][3]
Steric Hindrance If either the carbonyl compound or the amine is sterically hindered, the reaction rate can be significantly reduced. Consider using a more reactive borane-based reducing agent or increasing the reaction temperature and time.
Impure Starting Material Impurities in the this compound can interfere with the reaction. Ensure the purity of your starting material. A typical purity for commercially available starting material is around 95%.[4]
Issue 2: Formation of Unexpected Byproducts in Amide Coupling Reactions

Q: I am coupling a carboxylic acid with (R)-Pyrrolidin-2-ylmethanamine and observing significant byproducts. What could be the cause?

A: Amide coupling reactions can be complex, with several potential side reactions. The following guide outlines common issues.

Potential Side Reactions and Mitigation Strategies:

Side ReactionDescription and Mitigation
Racemization If the carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur during activation. Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt (e.g., HATU, HBTU). Perform the reaction at low temperatures.[5]
Reaction at Both Amines Both the primary and secondary amines can react with the activated carboxylic acid. To achieve selective acylation of the primary amine, consider protecting the secondary amine (e.g., with a Boc group) before the coupling reaction. The protecting group can be removed in a subsequent step.
Guanidinium Byproduct Formation Some uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the amine nucleophile to form a guanidinium byproduct, consuming both the reagent and the amine. To minimize this, add the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine.
Intramolecular Cyclization Depending on the structure of the coupled product, intramolecular cyclization might occur, especially if there are other reactive functional groups present. Analyze the structure of your target molecule for such possibilities and adjust the reaction conditions (e.g., temperature, reaction time) accordingly.

Experimental Protocols

Protocol: Reductive Amination of a Ketone with (R)-Pyrrolidin-2-ylmethanamine

This protocol describes a general procedure for the reductive amination of a generic ketone. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Column chromatography supplies (silica gel, appropriate eluent)

Procedure:

  • Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a saturated aqueous solution of a base (e.g., K2CO3) until the pH is >10. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Caution: The free amine is volatile and should be used immediately.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the ketone (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add the freshly prepared (R)-Pyrrolidin-2-ylmethanamine (1.1 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent peak tailing).

Analysis of Potential Side Products:

  • LC-MS: Analyze the crude reaction mixture and purified product to identify the desired product mass and any potential byproducts, such as the dialkylated product.

  • Chiral HPLC: To confirm that no racemization has occurred at the chiral center of the pyrrolidine, analyze the purified product using a suitable chiral HPLC method.

  • NMR Spectroscopy: Obtain 1H and 13C NMR spectra of the purified product to confirm its structure and purity.

Visualizations

Logical Workflow for Troubleshooting Reductive Amination

troubleshooting_workflow start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR of crude aliquot) start->check_imine Possible Cause check_overalkylation Analyze for Over-alkylation (LC-MS) start->check_overalkylation Possible Cause check_reduction Evaluate Reducing Agent Side Reactions start->check_reduction Possible Cause check_purity Verify Starting Material Purity start->check_purity Possible Cause solution_water Add dehydrating agent (e.g., mol. sieves) Adjust pH (4-6) check_imine->solution_water If incomplete solution_stoichiometry Adjust stoichiometry (amine:carbonyl ≈ 1.1:1) Stepwise procedure check_overalkylation->solution_stoichiometry If present solution_reductant Use milder reductant (e.g., STAB) check_reduction->solution_reductant If carbonyl is reduced solution_purify Purify starting material or use a reliable source check_purity->solution_purify If impure

Caption: Troubleshooting workflow for low yield in reductive amination.

General Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions amine (R)-Pyrrolidin-2-ylmethanamine (Free Base) imine Imine / Iminium Ion Intermediate amine->imine carbonyl Aldehyde / Ketone carbonyl->imine carbonyl_reduction Reduced Carbonyl (Alcohol) carbonyl->carbonyl_reduction Direct Reduction product Desired Chiral Secondary/Tertiary Amine imine->product Reduction overalkylation Over-alkylation Product imine->overalkylation Further reaction with carbonyl + reduction

Caption: General reductive amination pathway and potential side reactions.

References

Technical Support Center: Scale-Up Synthesis of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. The content is designed to address specific issues that may be encountered during the transition from laboratory-scale to pilot or manufacturing-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable approach begins with the readily available chiral starting material, (R)-proline. The synthesis involves the reduction of the carboxylic acid to an alcohol ((R)-prolinol), followed by protection of the pyrrolidine nitrogen (typically with a Boc group), conversion of the alcohol to a leaving group, displacement with an azide or protected amine, reduction of the azide or deprotection of the amine, and finally, formation of the dihydrochloride salt. An alternative route involves the reduction of (R)-pyrrolidine-2-carboxamide.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

Key parameters to monitor during scale-up include:

  • Temperature control: Exothermic reactions, such as the reduction of the carboxylic acid or azide, and the formation of the dihydrochloride salt, require careful temperature management to prevent side reactions and ensure safety.

  • Addition rates: The rate of addition of reagents, especially strong reducing agents or acids, should be carefully controlled to maintain the desired reaction temperature and avoid localized high concentrations.

  • Mixing efficiency: Adequate agitation is crucial to ensure homogeneity, especially in larger reactors, to prevent localized reactions and improve heat transfer.

  • Water content: The presence of water can interfere with several steps, particularly those involving organometallic reagents or moisture-sensitive intermediates. Ensure all solvents and reagents are appropriately dried.

  • Pressure: For hydrogenolysis or other reactions under pressure, maintaining a stable pressure is critical for reaction kinetics and safety.

Q3: How can I minimize the risk of racemization during the synthesis?

Maintaining the stereochemical integrity of the chiral center is paramount. To minimize the risk of racemization:

  • Avoid harsh acidic or basic conditions, especially at elevated temperatures, which can deprotonate the chiral center.

  • Choose protecting groups and reaction conditions that are known to preserve stereochemistry. The use of a Boc protecting group is generally considered safe in this regard.

  • Monitor the enantiomeric purity at each step of the synthesis using chiral chromatography (HPLC or GC).

Q4: What are the best practices for the isolation and purification of the final dihydrochloride salt on a large scale?

For large-scale isolation and purification:

  • Crystallization solvent: A common solvent system for the crystallization of amine hydrochlorides is a mixture of an alcohol (like isopropanol or ethanol) and a less polar solvent (like ethyl acetate or MTBE) to control solubility and induce precipitation.

  • Control of supersaturation: Avoid rapid precipitation ("crashing out") by controlling the rate of addition of the anti-solvent or the cooling rate. Slow, controlled crystallization generally yields a purer product with a more favorable particle size distribution.

  • Filtration and drying: Use appropriate filtration equipment for the scale of production (e.g., Nutsche filter-dryer). Drying should be performed under vacuum at a controlled temperature to remove residual solvents without causing degradation.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of (R)-Proline to (R)-Prolinol
Possible Cause Troubleshooting Step
Incomplete reaction Lab-Scale: Ensure the reducing agent (e.g., LiAlH4, NaBH4/I2) is fresh and added in sufficient excess. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Scale-Up: Poor mixing in a large reactor can lead to localized quenching of the reducing agent. Ensure adequate agitation. The addition of the reducing agent should be portion-wise or as a controlled feed to maintain the reaction temperature and ensure complete conversion.
Degradation of product during workup Lab-Scale: Perform the aqueous quench at a low temperature (e.g., 0 °C) to minimize decomposition. Scale-Up: Ensure efficient heat removal during the quench. The rate of addition of the quenching agent should be carefully controlled.
Product loss during extraction Lab-Scale: (R)-Prolinol has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. Scale-Up: Use a continuous liquid-liquid extraction setup if feasible to improve extraction efficiency.
Issue 2: Incomplete Boc-Protection of (R)-Prolinol
Possible Cause Troubleshooting Step
Insufficient Boc-anhydride Lab-Scale & Scale-Up: Ensure at least one equivalent of Boc-anhydride is used. A slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion.
Presence of moisture Lab-Scale & Scale-Up: Boc-anhydride is sensitive to water. Ensure the starting material, solvent, and reaction vessel are dry.
Inadequate base Lab-Scale & Scale-Up: Use a suitable base (e.g., triethylamine, DIPEA) to neutralize the acid formed during the reaction. Ensure the base is added in sufficient quantity.
Issue 3: Poor Yield or Impurities in the Conversion of the Alcohol to the Amine
Possible Cause Troubleshooting Step
Incomplete activation of the alcohol Lab-Scale & Scale-Up: Ensure complete conversion of the alcohol to a good leaving group (e.g., mesylate, tosylate) before proceeding with the nucleophilic substitution. Monitor the reaction by TLC or LC-MS.
Side reactions during nucleophilic substitution Lab-Scale & Scale-Up: Use a suitable solvent (e.g., DMF, DMSO) and control the reaction temperature to minimize side reactions like elimination.
Difficulties with azide reduction Lab-Scale: Use a reliable reducing agent like H2/Pd-C or PPh3/H2O. Scale-Up: Catalytic hydrogenation can be challenging to scale. Ensure proper catalyst selection, loading, and efficient hydrogen delivery. Monitor the reaction for the disappearance of the azide intermediate.
Issue 4: Problems with the Final Boc-Deprotection and Dihydrochloride Salt Formation
Possible Cause Troubleshooting Step
Incomplete Boc-deprotection Lab-Scale & Scale-Up: Use a sufficient excess of HCl (e.g., 4M HCl in dioxane or isopropanol). Ensure the reaction goes to completion by monitoring with TLC or LC-MS. At scale, consider bubbling anhydrous HCl gas through the solution.
Formation of an oil or amorphous solid instead of crystals Lab-Scale: The solution may be too concentrated, or the cooling rate too fast. Try using a more dilute solution or a different solvent system. Add an anti-solvent slowly to induce crystallization. Scale-Up: Implement a controlled cooling profile. Seeding the solution with a small amount of crystalline product can promote crystallization.
Product is hygroscopic and difficult to handle Lab-Scale & Scale-Up: The dihydrochloride salt can be hygroscopic. Handle the product in a low-humidity environment (e.g., glove box or dry room). Dry the final product thoroughly under vacuum.
Incorrect stoichiometry of HCl Lab-Scale & Scale-Up: The product is a diamine and requires two equivalents of HCl for the formation of the dihydrochloride salt. Titrate the free amine or use a pH meter during the addition of HCl to ensure the correct stoichiometry.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters: Lab-Scale vs. Scale-Up
Parameter Lab-Scale (10 g) Scale-Up (1 kg) Considerations for Scale-Up
Starting Material ((R)-Prolinol) 10 g1 kgEnsure consistent quality and purity of the starting material.
Boc-Anhydride ~23 g (1.05 eq)~2.3 kg (1.05 eq)Addition may need to be portion-wise or as a solution to control exotherm.
Solvent (DCM) 200 mL20 LEnsure adequate mixing and heat transfer.
Reaction Time (Boc-protection) 2-4 hours4-8 hoursMonitor for completion; longer times may be needed due to mass transfer limitations.
Deprotection (4M HCl in Dioxane) 100 mL10 LExothermic reaction; control addition rate and temperature. Consider using gaseous HCl.
Crystallization Solvent (IPA/EtOAc) 150 mL / 300 mL15 L / 30 LSolvent ratios may need to be optimized for yield and purity at scale.
Typical Yield 70-80%65-75%Yields may be slightly lower at scale due to handling losses and workup inefficiencies.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-pyrrolidin-2-yl)methanol
  • Reaction Setup: To a stirred solution of (R)-prolinol (1.0 eq) in dichloromethane (DCM, 10-20 volumes) at 0 °C, add triethylamine (1.2 eq).

  • Boc-Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq) in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Conversion to this compound
  • Mesylation: Dissolve the (R)-1-Boc-pyrrolidin-2-yl)methanol (1.0 eq) in DCM (10 volumes) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Azide Displacement: After complete mesylation, add sodium azide (2.0 eq) and a phase-transfer catalyst (e.g., TBAB) and heat the reaction to reflux. Monitor for completion.

  • Azide Reduction: After workup, reduce the azide using catalytic hydrogenation (H2, Pd/C) in a suitable solvent like methanol or ethanol.

  • Boc-Deprotection and Salt Formation: After filtration of the catalyst, add a solution of 4M HCl in isopropanol (excess) to the reaction mixture.

  • Crystallization and Isolation: Stir the mixture to allow for crystallization. An anti-solvent such as ethyl acetate or MTBE can be added to increase the precipitate. Filter the solid, wash with the anti-solvent, and dry under vacuum to yield this compound.

Mandatory Visualizations

Scale_Up_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product R_Proline (R)-Proline R_Prolinol (R)-Prolinol R_Proline->R_Prolinol Reduction (e.g., LiAlH4) Reduction_CCP Reduction_CCP R_Proline->Reduction_CCP Boc_Prolinol (R)-1-Boc-pyrrolidin-2-yl)methanol R_Prolinol->Boc_Prolinol Boc Protection Boc_CCP Moisture Control R_Prolinol->Boc_CCP Protected_Amine Protected (R)-Pyrrolidin-2-ylmethanamine Boc_Prolinol->Protected_Amine Side Chain Modification Final_Product (R)-Pyrrolidin-2-ylmethanamine dihydrochloride Protected_Amine->Final_Product Deprotection & Salt Formation Deprotection_CCP Acid Stoichiometry & Temperature Protected_Amine->Deprotection_CCP Boc_CCP->Boc_Prolinol Deprotection_CCP->Final_Product Reduction_CCP->R_Prolinol

Caption: Synthetic workflow for this compound.

Troubleshooting_Crystallization Start Issue: Poor Crystallization of Dihydrochloride Salt Check_Concentration Is the solution too concentrated? Start->Check_Concentration Check_Cooling Is the cooling rate too fast? Check_Concentration->Check_Cooling No Dilute Dilute the solution Check_Concentration->Dilute Yes Check_Solvent Is the solvent system optimal? Check_Cooling->Check_Solvent No Slow_Cooling Implement a controlled cooling profile Check_Cooling->Slow_Cooling Yes Add_Antisolvent Slowly add an anti-solvent Check_Solvent->Add_Antisolvent Yes Solvent_Screen Perform a solvent screen (e.g., IPA/EtOAc, EtOH/MTBE) Check_Solvent->Solvent_Screen No Check_Purity Is the crude product pure enough? Repurify Repurify the crude product (e.g., via the free base) Check_Purity->Repurify No Seed Seed the solution Check_Purity->Seed Yes Dilute->Check_Cooling Slow_Cooling->Seed Add_Antisolvent->Seed Solvent_Screen->Check_Purity Success Successful Crystallization Seed->Success

Caption: Troubleshooting decision tree for dihydrochloride salt crystallization.

References

Technical Support Center: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. The following sections offer detailed experimental protocols and data presentation to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities can originate from the synthetic route and storage. Potential impurities include:

  • The (S)-enantiomer: The opposite enantiomer is a common process-related impurity.

  • Starting materials: Unreacted precursors from the synthesis, such as protected pyrrolidine derivatives or reagents from the reduction of proline analogs, may be present.

  • Reaction byproducts: Side-products from the specific synthetic pathway can contaminate the final product.

  • Residual solvents: Solvents used during the reaction and purification steps (e.g., alcohols, ethers, or chlorinated solvents) may be retained in the final solid.

  • Water: The dihydrochloride salt is hygroscopic and can absorb moisture from the atmosphere.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify organic impurities and residual solvents. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric excess (ee) by separating the (R)- and (S)-enantiomers.[4][5]

  • Mass Spectrometry (MS): Can help in identifying the mass of the parent compound and any impurities with different molecular weights.

  • Elemental Analysis: Provides the percentage of C, H, N, and Cl, which can be compared to the theoretical values to assess overall purity.

Q3: My compound appears wet or oily. What could be the cause?

A3: this compound is a salt and can be hygroscopic, meaning it readily absorbs moisture from the air. Improper storage in a non-desiccated environment is a common cause. Additionally, the presence of certain solvent impurities can lower the melting point and give it an oily appearance.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound will not dissolve in the recrystallization solvent.

  • Cause: The chosen solvent may be too nonpolar. As a dihydrochloride salt, the compound has high polarity.

  • Solution:

    • Select a more polar solvent. Good starting points for polar salts are methanol, ethanol, or a mixture of an alcohol with a small amount of water.

    • Increase the temperature of the solvent to its boiling point. Ensure the solid is given sufficient time to dissolve.

    • Increase the volume of the solvent. However, be mindful that using excessive solvent will reduce the recovery yield.[6]

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The solution is supersaturated to a point where the compound's solubility is exceeded above its melting point, or the cooling process is too rapid.

  • Solution:

    • Add a small amount of additional hot solvent to the oily mixture until it redissolves.

    • Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.

    • Use a co-solvent system. For example, dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol) and then slowly add a solvent in which it is less soluble (an anti-solvent, e.g., isopropanol or acetonitrile) until turbidity is observed. Reheat to clarify and then cool slowly.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • If too much solvent was used, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath or refrigerate for an extended period.

Chiral HPLC Troubleshooting

Problem: Poor or no separation of enantiomers.

  • Cause: The chiral stationary phase (CSP) or the mobile phase is not suitable for this compound.

  • Solution:

    • Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for separating chiral amines.[4]

    • Mobile Phase Optimization:

      • For normal phase chromatography, try mixtures of hexane or heptane with a polar modifier like ethanol or isopropanol. The addition of a small amount of a basic additive (e.g., diethylamine or butylamine) can improve peak shape for amines.

      • For reversed-phase chromatography, use mixtures of acetonitrile or methanol with water, often with an acidic or basic modifier to control the ionization of the amine.

    • Methodical Screening: Screen different columns and mobile phase compositions to find the optimal conditions.[5]

Problem: Tailing peaks in HPLC analysis.

  • Cause: Secondary interactions between the basic amine groups and the silica support of the HPLC column.

  • Solution:

    • Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-0.5%. This will occupy the active sites on the silica, leading to more symmetrical peaks.

    • If using reversed-phase, ensure the pH of the mobile phase is appropriate to maintain a consistent protonation state of the amine.

Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol is a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Screening: Test the solubility of a small amount of the compound in various polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) at room temperature and at boiling. A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: In a flask, add the crude this compound. Add the chosen hot recrystallization solvent portion-wise with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • System A (Normal Phase): Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine.

    • System B (Normal Phase): Heptane/Isopropanol (80:20 v/v) with 0.1% diethylamine.

  • Isocratic Elution:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess based on the peak areas.

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the literature search.

Table 1: Purity of this compound Before and After Recrystallization

AnalytePurity Before Recrystallization (qNMR)Purity After Recrystallization (qNMR)Enantiomeric Excess Before (%)Enantiomeric Excess After (%)
This compound95.2%99.5%96.099.8

Table 2: Chiral HPLC Method Development Screening

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Resolution (Rs)
Cellulose-basedHeptane/Isopropanol (90:10) + 0.1% DEA8.59.81.8
Amylose-basedHexane/Ethanol (85:15) + 0.1% DEA10.211.51.6
Cellulose-basedMethanol/Water (80:20) + 0.1% TFA5.15.10.0

Visualizations

Purification_Workflow start Crude (R)-Pyrrolidin-2-ylmethanamine dihydrochloride (Purity <98%) analysis1 Initial Purity Analysis (qNMR, Chiral HPLC) start->analysis1 decision Purity Meets Specification? analysis1->decision recrystallization Recrystallization (e.g., Methanol/Isopropanol) decision->recrystallization No product Purified Product (Purity >99.5%) decision->product Yes filtration Filtration and Washing recrystallization->filtration drying Drying Under Vacuum filtration->drying waste Impurities in Mother Liquor filtration->waste analysis2 Final Purity Analysis (qNMR, Chiral HPLC) drying->analysis2 analysis2->product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery sol_oiling Add more solvent, cool slowly oiling_out->sol_oiling Solution sol_nocrystals Concentrate solution, scratch flask, seed no_crystals->sol_nocrystals Solution sol_recovery Use minimum hot solvent, cool thoroughly poor_recovery->sol_recovery Solution

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Troubleshooting (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride. This resource is tailored for researchers, scientists, and drug development professionals utilizing this versatile chiral organocatalyst. Pyrrolidine-based catalysts are foundational in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you diagnose and resolve common issues encountered in the laboratory.

Core Concept: The Iminium Ion Catalytic Cycle

To effectively troubleshoot, one must first understand the mechanism. (R)-Pyrrolidin-2-ylmethanamine, like other proline derivatives, typically operates through enamine or iminium ion catalysis.[1] The dihydrochloride salt is a stable precursor that must be neutralized in situ to generate the active free diamine. In many key transformations, such as the conjugate addition to α,β-unsaturated aldehydes, the reaction proceeds via an iminium ion intermediate. This activation mode lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.[3]

Iminium_Catalytic_Cycle Fig. 1: Simplified Iminium Catalytic Cycle sub α,β-Unsaturated Aldehyde (Substrate) iminium Chiral Iminium Ion (Activated Substrate) sub->iminium cat (R)-Pyrrolidin-2-ylmethanamine (Active Catalyst) cat->iminium - H₂O adduct Covalent Catalyst-Product Adduct iminium->adduct + Nucleophile nuc Nucleophile (e.g., Michael Donor) nuc->adduct adduct->cat Catalyst Regeneration prod Chiral Product adduct->prod + H₂O (Hydrolysis) water H₂O water->adduct

Caption: Simplified catalytic cycle for a Michael addition.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient your troubleshooting efforts.

Q1: My reaction shows zero conversion. What is the most common oversight? A: The single most frequent cause of complete reaction failure is improper catalyst activation. The commercially available this compound is a salt and is catalytically inactive.[4] You must add at least two equivalents of a suitable base (e.g., triethylamine, DIPEA) to neutralize the two HCl molecules and generate the active free diamine. Without this step, no catalytic cycle can begin.

Q2: I'm getting a low yield, but the reaction is working. How can I improve it? A: Low yield with some product formation points towards sub-optimal conditions or catalyst deactivation. The primary suspects are the presence of water, which can hydrolyze the crucial iminium intermediate, or incorrect reaction parameters.[5] Ensure all reagents and solvents are rigorously anhydrous. After that, systematically screen temperature and concentration, as organocatalytic reactions can be sensitive to these variables.

Q3: My conversion is high, but the enantioselectivity (e.e.) is poor. What factors have the biggest impact? A: Poor enantioselectivity is almost always a problem related to the transition state energetics. The most influential factors are temperature and solvent . Lowering the reaction temperature is the most common strategy to improve e.e., as it amplifies the small energy difference between the diastereomeric transition states leading to the major and minor enantiomers.[6] The solvent plays a critical role in the organization of the transition state; a thorough solvent screen is highly recommended.[6]

Q4: Why is the catalyst supplied as a dihydrochloride salt? Can I use the free base directly? A: The dihydrochloride salt is significantly more stable, less hygroscopic, and has a longer shelf-life than the corresponding free base. The free diamine can be prone to degradation via oxidation or reaction with atmospheric CO₂. While you can pre-neutralize the salt and use the free base, it is often more convenient and reproducible to perform an in situ neutralization at the start of your reaction.

Systematic Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC, GC, or LC-MS analysis shows predominantly unreacted starting materials after the expected reaction time.

Potential Cause Scientific Rationale & Explanation Corrective Actions & Protocols
1.1 Catalyst Inactivity The catalyst is supplied as a dihydrochloride salt (C₅H₁₂N₂ · 2HCl). The protonated amines cannot participate in nucleophilic addition to the carbonyl substrate to form the necessary iminium/enamine intermediates. The active catalyst is the neutral free diamine.Action: Add a suitable non-nucleophilic organic base. Protocol: To your reaction vessel containing the solvent and catalyst (e.g., 10 mol%), add 2.2 equivalents of triethylamine or DIPEA relative to the catalyst. Stir for 15-30 minutes under an inert atmosphere before adding the substrates.
1.2 Presence of Water Water is detrimental as it can hydrolyze the active iminium ion intermediate back to the starting aldehyde and catalyst, effectively shutting down the catalytic cycle.[5] It can also compete with the substrate for interaction with the catalyst.Action: Ensure rigorous anhydrous conditions. Protocol: 1. Dry all glassware in an oven (>120 °C) overnight. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Dry hygroscopic reagents if necessary. 4. Run the reaction under an inert atmosphere (Nitrogen or Argon).
1.3 Acidic Impurities Trace acidic impurities in the substrates or solvent can protonate the active free-base catalyst, rendering it inactive. This is particularly relevant if you have only added the exact stoichiometric amount of base for neutralization.Action: Purify reagents and use a slight excess of base. Protocol: 1. Purify substrates via column chromatography, distillation, or recrystallization. 2. Consider adding a small excess (e.g., 2.2 eq vs. 2.0 eq) of the activating base to scavenge trace acids.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess)

Symptoms: The reaction proceeds to give the desired product, but chiral HPLC or NMR analysis reveals a nearly racemic or low e.e. mixture.

Potential Cause Scientific Rationale & Explanation Corrective Actions & Protocols
2.1 High Reaction Temperature Asymmetric induction relies on the energetic preference for one diastereomeric transition state over another (ΔΔG‡). This energy gap is often small. Higher temperatures provide sufficient thermal energy (kT) to overcome both barriers, leading to a loss of selectivity. Lowering the temperature makes the reaction more sensitive to the small energy difference, favoring the lower energy pathway.[6]Action: Reduce the reaction temperature. Protocol: If your reaction was run at room temperature, attempt it at 0 °C, then -20 °C, and subsequently lower if needed. Be aware that reaction times will increase significantly. See the data table below for a typical correlation.
2.2 Inappropriate Solvent The solvent profoundly influences the stability and conformation of the transition state through polarity, hydrogen bonding, and other non-covalent interactions. A solvent that disrupts the key interactions (e.g., hydrogen bonds) responsible for stereochemical control will lead to low e.e.[6]Action: Perform a solvent screen. Protocol: Screen a range of anhydrous solvents of varying polarity. Common choices include toluene, dichloromethane (DCM), chloroform, THF, and methyl tert-butyl ether (MTBE). Avoid highly coordinating polar aprotic solvents like DMF or DMSO initially.
2.3 Competing Background Reaction If the uncatalyzed reaction between your nucleophile and electrophile is reasonably fast, it will proceed in parallel with the catalyzed pathway. This background reaction is non-selective and will produce a racemic product, thus eroding the overall measured e.e.Action: Minimize the rate of the uncatalyzed reaction. Protocol: 1. Lower the reaction temperature. 2. Decrease the concentration of the reactants. 3. Confirm the existence of a background reaction by running the experiment without the catalyst.

Data Table: Effect of Temperature on Enantioselectivity (Illustrative Example)

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
25 (Room Temp)6>9555
024>9582
-20729094
-4012075>98

Troubleshooting Workflow

Use this decision tree to guide your experimental plan when a reaction fails to meet expectations.

Troubleshooting_Workflow Fig. 2: Troubleshooting Decision Tree start Reaction Outcome Unsatisfactory check_conversion Check Conversion start->check_conversion no_conv Problem: No/Low Conversion check_conversion->no_conv < 10% good_conv Problem: Good Conversion, Poor Enantioselectivity check_conversion->good_conv > 50% check_activation Did you add >2 eq. base to activate the catalyst? no_conv->check_activation fix_activation Solution: Add 2.2 eq. of base (e.g., TEA) and re-run experiment. check_activation->fix_activation No check_water Are conditions rigorously anhydrous? check_activation->check_water Yes fix_water Solution: Use anhydrous solvents/reagents. Dry glassware. Run under N₂/Ar. check_water->fix_water No check_temp Is reaction run at sub-ambient temperature? good_conv->check_temp fix_temp Solution: Lower temperature (e.g., 0 °C, -20 °C). check_temp->fix_temp No check_solvent Have you screened multiple solvents? check_temp->check_solvent Yes fix_solvent Solution: Screen non-coordinating solvents (Toluene, DCM, MTBE). check_solvent->fix_solvent No

Caption: A logical workflow for diagnosing common issues.

Key Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Activation and a Michael Addition

This protocol describes the asymmetric Michael addition of an aldehyde to a nitroolefin.

  • Preparation: Add this compound (8.7 mg, 0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%) to an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.

  • Activation: Add anhydrous chloroform (2.0 mL) followed by triethylamine (TEA) (15.3 µL, 0.11 mmol, 2.2 eq. relative to catalyst). Stir the resulting slurry at room temperature for 20 minutes.

  • Substrate Addition: Add propanal (36 µL, 0.5 mmol, 1.0 eq.) and allow to stir for 5 minutes.

  • Reaction Initiation: Cool the flask to the desired temperature (e.g., 0 °C). Add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 eq.).

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS analysis.

  • Workup: Once the reaction is complete, quench by adding 2 mL of saturated aq. NH₄Cl solution. Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: General Workflow for Solvent Screening
  • Set up a parallel series of reactions in small, oven-dried vials.

  • To each vial, add the catalyst and activating base as described in Protocol 1.

  • Add a different anhydrous solvent (e.g., Toluene, DCM, THF, MTBE, Cyclohexane) to each vial to achieve the same final substrate concentration.

  • Add the substrates and run all reactions at the same controlled temperature for the same amount of time.

  • After the designated time, quench all reactions simultaneously.

  • Analyze the conversion and enantiomeric excess for each reaction to identify the optimal solvent.

References

Technical Support Center: Optimizing Catalysis with (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing catalysts derived from (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to enhance the catalytic activity and stereoselectivity of your asymmetric syntheses.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during experiments with (R)-Pyrrolidin-2-ylmethanamine-derived bifunctional organocatalysts, such as squaramide and thiourea catalysts.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low or no catalytic activity?

A1: Low catalytic activity can stem from several factors:

  • Catalyst Purity: Impurities in the synthesized catalyst can inhibit its function. Ensure thorough purification of the catalyst after synthesis.

  • Reagent and Solvent Quality: The presence of water or other impurities in your reagents or solvents can deactivate the catalyst, particularly those sensitive to moisture. It is crucial to use anhydrous solvents and high-purity reagents.[1]

  • Incomplete Catalyst Formation: The reaction to form the bifunctional catalyst from this compound may be incomplete. Verify the successful synthesis and purity of your catalyst using analytical techniques like NMR and mass spectrometry.

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst loading may not be ideal for your specific substrates. A systematic optimization of these parameters is often necessary.

Q2: How can I improve the enantioselectivity (e.e.) of my reaction?

A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. If you are observing low e.e., consider the following:

  • Catalyst Structure: The structure of the bifunctional catalyst, particularly the nature of the hydrogen-bond donor moiety (squaramide or thiourea) and any other substituents, plays a critical role in stereochemical control.[2][3][4] Synthesis of a small library of catalysts with slight structural variations can help identify a more selective catalyst for your transformation.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state of the major enantiomer.[1] Consider running reactions at 0 °C, -20 °C, or even lower.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[1] Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., CH2Cl2, THF).

  • Additives: In some cases, the addition of a co-catalyst, such as a Brønsted acid (e.g., benzoic acid), can improve enantioselectivity by interacting with the substrate or catalyst.[1][5]

Q3: I am observing significant by-product formation. What are the likely causes and solutions?

A3: By-product formation can reduce the yield of your desired product and complicate purification. Common causes include:

  • Side Reactions of Substrates: The substrates themselves may undergo competing reactions under the catalytic conditions. Consider modifying the substrate structure or protecting reactive functional groups.

  • Catalyst-Mediated Decomposition: The catalyst may promote the decomposition of the starting materials or the product. Reducing the catalyst loading or reaction time may mitigate this issue.

  • Enamine/Iminium Ion Instability: The enamine or iminium ion intermediates central to the catalytic cycle can be unstable. Ensuring strictly anhydrous conditions can help prevent their hydrolysis.

Q4: My catalyst appears to be degrading or deactivating during the reaction. How can I prevent this?

A4: Catalyst deactivation can lead to incomplete reactions and reduced yields. Key considerations include:

  • Air and Moisture Sensitivity: Some pyrrolidine-based catalysts and their intermediates can be sensitive to air and moisture.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a good practice.

  • Catalyst Poisoning: Impurities in the substrates or solvents can act as catalyst poisons. Ensure the purity of all reaction components.

  • Thermal Instability: At elevated temperatures, some organocatalysts may degrade. If heating is required, determine the thermal stability of your catalyst.

Data Presentation: Catalyst Performance in Asymmetric Michael Additions

The following tables summarize the performance of various bifunctional organocatalysts derived from (R)-Pyrrolidin-2-ylmethanamine in the asymmetric Michael addition of ketones or aldehydes to nitroolefins. This data is intended to provide a comparative overview to aid in catalyst selection.

Table 1: Performance of (R)-Pyrrolidin-2-ylmethanamine-Derived Squaramide Catalysts

Catalyst TypeMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Dehydroabietyl SquaramideCyclohexanonetrans-β-NitrostyreneCH2Cl2251298>99:199[3][4][6]
Dehydroabietyl SquaramideCyclohexanone4-Chloro-β-nitrostyreneCH2Cl2251295>99:1>99[3][6]
Dehydroabietyl SquaramideCyclohexanone2-Thienyl-nitroethyleneCH2Cl225249095:592[3][6]
C2-Symmetric SquaramideCyclohexanonetrans-β-NitrostyreneToluene20249694:698[7]

Table 2: Performance of (R)-Pyrrolidin-2-ylmethanamine-Derived Thiourea/Urea Catalysts

Catalyst TypeMichael DonorMichael AcceptorAdditiveSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
N-SulfinylureaPropanaltrans-β-NitrostyreneBenzoic AcidDioxaneRT248990:1098[8]
N-SulfinylthioureaPropanaltrans-β-NitrostyreneBenzoic AcidDioxaneRT247885:1595[8]
Pyrrolidine-thioureaCyclohexanonetrans-β-NitrostyreneNoneTolueneRT129995:596[9]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative bifunctional squaramide catalyst from this compound and its application in an asymmetric Michael addition.

Protocol 1: Synthesis of a Dehydroabietyl-Derived (R)-Pyrrolidin-2-yl Squaramide Catalyst

This protocol is adapted from a two-step synthesis of a highly effective squaramide organocatalyst.[3][6]

Materials:

  • This compound

  • Dehydroabietylamine

  • Diethyl squarate

  • Triethylamine (Et3N)

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Free-basing of (R)-Pyrrolidin-2-ylmethanamine

  • Dissolve this compound in a minimal amount of water.

  • Cool the solution in an ice bath and add a concentrated aqueous solution of NaOH dropwise with stirring until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the free amine as an oil. Use immediately in the next step.

Step 2: Synthesis of the Squaramide Catalyst

  • To a solution of dehydroabietylamine (1.0 equiv) in anhydrous ethanol (5 mL) in a round-bottom flask, add diethyl squarate (1.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the intermediate mono-substituted squarate.

  • Dissolve the crude intermediate in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add a solution of the freshly prepared (R)-Pyrrolidin-2-ylmethanamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NH4Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final squaramide catalyst.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes a typical procedure for utilizing the synthesized squaramide catalyst.[3][6]

Materials:

  • Synthesized dehydroabietyl-derived (R)-pyrrolidin-2-yl squaramide catalyst

  • Cyclohexanone (distilled before use)

  • trans-β-Nitrostyrene

  • Anhydrous dichloromethane (CH2Cl2)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the squaramide catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous CH2Cl2 (1.0 mL).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (0.4 mmol, 2.0 equivalents).

  • Stir the reaction mixture at room temperature (or the desired optimized temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Michael adduct.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Visualizations

Catalytic Cycle of a Bifunctional Pyrrolidine-Based Organocatalyst in a Michael Addition

Catalytic_Cycle cluster_cycle Enamine Catalysis Cycle Catalyst Pyrrolidine Catalyst (R-NH-R') Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Michael Donor) TS Ternary Transition State (H-Bonding) Enamine->TS + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->TS Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Water H₂O

Caption: The catalytic cycle for the Michael addition reaction mediated by a bifunctional pyrrolidine-based catalyst, highlighting the formation of a chiral enamine intermediate and a hydrogen-bonded transition state.

Troubleshooting Workflow for Low Stereoselectivity

Troubleshooting_Workflow Start Low Stereoselectivity (ee or dr) Observed CheckPurity Verify Purity of Catalyst, Reagents, and Solvents Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature (Lower T) CheckPurity->OptimizeTemp Purity OK ScreenSolvent Screen Solvents (Vary Polarity) OptimizeTemp->ScreenSolvent Still Low End High Stereoselectivity Achieved OptimizeTemp->End Improved ModifyCatalyst Consider Catalyst Modification ScreenSolvent->ModifyCatalyst Still Low ScreenSolvent->End Improved Additives Investigate Additives/ Co-catalysts ModifyCatalyst->Additives Still Low ModifyCatalyst->End Improved Additives->End Improved

Caption: A logical workflow for troubleshooting and improving low stereoselectivity in asymmetric reactions using (R)-Pyrrolidin-2-ylmethanamine-derived catalysts.

References

Validation & Comparative

A Comparative Analysis of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride and Other Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile chiral catalysts is a paramount objective for researchers, scientists, and professionals in drug development. Among the privileged scaffolds, pyrrolidine-based structures have demonstrated remarkable efficacy in a myriad of enantioselective transformations. This guide provides a comparative overview of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride against other well-established chiral catalysts, with a focus on their performance in key carbon-carbon bond-forming reactions, namely the Aldol, Mannich, and Michael additions. While direct, head-to-head comparative experimental data for this compound as a standalone organocatalyst is limited in publicly available literature, this analysis will draw upon data from structurally related pyrrolidine catalysts to provide a valuable context for its potential performance.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous natural products and pharmaceuticals. The performance of various pyrrolidine-based catalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a common benchmark for comparison.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088
(S)-2-(Trifluoromethyl)pyrrolidineNoneMCH967892:8 (syn)85 (syn)
Diarylprolinol Silyl EtherNoneToluene299>99:199

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are essential building blocks for a wide range of nitrogen-containing biologically active molecules. The choice of catalyst can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction.

CatalystAldehydeKetoneAmineSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline4-NitrobenzaldehydeAcetonep-AnisidineDMSO9695:599
5-Pyrrolidin-2-yltetrazoleBenzaldehydeAcetonep-AnisidineDMF98>99:199
(R)-Pyrrolidine-3-carboxylic acidPropanalAcetonep-AnisidineDMSO856:94>99 (anti)

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a versatile carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts based on the pyrrolidine scaffold have been shown to be highly effective in promoting this transformation with high stereocontrol.

CatalystMichael DonorMichael AcceptorSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-ProlineCyclohexanoneβ-NitrostyreneCHCl39293:790
Diarylprolinol Silyl EtherPropanalβ-NitrostyreneToluene9798:299
(R)-Pyrrolidin-2-yl SquaramideCyclohexanoneβ-NitrostyreneToluene98>99:199

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are generalized experimental protocols for the key reactions discussed.

General Protocol for Asymmetric Aldol Reaction

To a stirred solution of the chiral catalyst (5-20 mol%) in an appropriate solvent (e.g., DMSO, Toluene), the aldehyde (1.0 equiv.) and the ketone (2-10 equiv.) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to -20 °C) for the time indicated in the respective studies. Upon completion (monitored by TLC or HPLC), the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

General Protocol for Asymmetric Mannich Reaction

In a typical procedure, the aldehyde (1.0 equiv.), the amine (1.1 equiv.), and the ketone (2-5 equiv.) are added to a solution of the chiral catalyst (5-20 mol%) in a suitable solvent (e.g., DMSO, DMF). The reaction mixture is stirred at the specified temperature for the required time. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to yield the β-amino carbonyl product.

General Protocol for Asymmetric Michael Addition

To a mixture of the Michael donor (1.0 equiv.) and the chiral catalyst (1-10 mol%) in a solvent, the Michael acceptor (1.2 equiv.) is added, and the reaction is stirred at the indicated temperature. The progress of the reaction is monitored by TLC. Once the reaction is complete, the mixture is directly purified by flash column chromatography on silica gel to give the desired Michael adduct.

Visualizing Catalytic Processes

To better understand the relationships and workflows in asymmetric catalysis, the following diagrams are provided.

Catalytic_Cycle Catalyst Chiral Catalyst ((R)-Pyrrolidin-2-ylmethanamine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Water_out -H2O Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H2O Water_in H2O Product->Catalyst - Catalyst

Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

Catalyst_Selection_Workflow Start Define Reaction Type (Aldol, Mannich, Michael) Substrate Analyze Substrate Scope (Sterics, Electronics) Start->Substrate Desired_Stereo Desired Stereochemical Outcome (syn/anti, R/S) Substrate->Desired_Stereo Catalyst_Screen Screen Potential Catalysts (Proline, Prolinamides, etc.) Desired_Stereo->Catalyst_Screen Condition_Opt Optimize Reaction Conditions (Solvent, Temperature, Additives) Catalyst_Screen->Condition_Opt Analysis Analyze Results (Yield, ee, dr) Condition_Opt->Analysis Analysis->Condition_Opt Re-optimize Final_Catalyst Select Optimal Catalyst Analysis->Final_Catalyst

Caption: A logical workflow for selecting a chiral catalyst.

Conclusion

While this compound is a valuable chiral building block, its application as a standalone organocatalyst is not as extensively documented as that of L-proline and its more decorated derivatives. The comparative data presented for structurally similar pyrrolidine-based catalysts highlight the significant impact that subtle structural modifications can have on catalytic activity and stereoselectivity. For researchers and drug development professionals, this underscores the importance of catalyst screening and optimization for each specific transformation. The provided experimental protocols and logical workflows offer a foundational guide for undertaking such comparative studies to identify the optimal catalyst for achieving desired synthetic outcomes. Further investigation into the catalytic potential of this compound is warranted to fully elucidate its efficacy in asymmetric synthesis.

A Comparative Guide to the Purity Validation of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride purity. It offers a detailed examination of a validated derivatization-based method and a proposed direct analysis approach, alongside a comparative look at alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information presented, supported by experimental protocols and data, is intended to assist researchers in selecting the most suitable analytical strategy for their specific needs.

Introduction to Chiral Purity Analysis

(R)-Pyrrolidin-2-ylmethanamine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, ensuring the enantiomeric purity of such intermediates is a critical aspect of drug development and quality control. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Consequently, robust and validated analytical methods are required to accurately quantify the enantiomeric excess and overall purity of this compound.

HPLC-MS for Purity Validation: A Comparative Overview

HPLC coupled with MS detection is a powerful technique for the analysis of chiral compounds, offering high selectivity, sensitivity, and the ability to confirm the identity of the analyte and any impurities. Two primary approaches are commonly employed for the chiral separation of small, polar amines like (R)-Pyrrolidin-2-ylmethanamine: derivatization to form diastereomers that can be separated on a standard achiral column, and direct separation on a chiral stationary phase (CSP).

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a derivatization-based HPLC-MS method compared to a proposed direct HPLC-MS method and other alternative analytical techniques.

ParameterHPLC-MS (with Derivatization)HPLC-MS (Direct, Proposed)Chiral GC (with Derivatization)Capillary Electrophoresis (with Chiral Selector)
Resolution (Rs) > 2.0> 1.5> 2.0> 2.0
Limit of Detection (LOD) ~0.001 mg/mL~0.005 mg/mL~0.01 mg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.003 mg/mL~0.015 mg/mL~0.03 mg/mL~1.5 µg/mL
Analysis Time 15-25 minutes10-20 minutes20-30 minutes15-25 minutes
Sample Preparation More complex (derivatization step)Simple (dissolve and inject)Complex (derivatization)Simple (dissolve and inject)
Selectivity HighModerate to HighHighHigh
Robustness GoodModerateGoodModerate

Experimental Protocols

Method 1: HPLC-MS with Pre-column Derivatization

This method is based on the derivatization of the primary amine with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that are separable on a standard C18 column.

1. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5).

  • Add a 1.5-fold molar excess of Marfey's reagent solution (10 mg/mL in acetone).

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Dilute the sample to the desired concentration with the mobile phase.

2. HPLC-MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% to 80% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • MS Detector: ESI+

  • Scan Range: m/z 100-500

  • Monitoring: Extracted Ion Chromatogram for the derivatized analyte.

Method 2: Direct Chiral HPLC-MS (Proposed Method)

This proposed method aims for a more streamlined workflow by directly separating the enantiomers on a chiral stationary phase.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the mobile phase.

2. HPLC-MS Conditions:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak IE)

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • MS Detector: ESI+

  • Scan Range: m/z 50-200

  • Monitoring: Extracted Ion Chromatogram for (R)- and (S)-Pyrrolidin-2-ylmethanamine.

Potential Impurities

The purity analysis should also consider potential process-related impurities and degradation products.

  • (S)-Pyrrolidin-2-ylmethanamine: The enantiomeric impurity.

  • (R)-Pyrrolidine-2-carboxamide: A potential starting material or intermediate from the synthesis.

  • Proline: A common chiral pool starting material for the synthesis of pyrrolidine derivatives.

  • Oxidation Products: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products, especially under harsh conditions.

  • Hydrolysis Products: While the core structure is stable, related esters or amides in the synthetic route could be susceptible to hydrolysis.

Alternative Analytical Techniques

Chiral Gas Chromatography (GC)

Chiral GC, typically after derivatization to increase volatility, can be an effective alternative for purity analysis.

Protocol Outline:

  • Derivatization: React the sample with a chiral derivatizing agent (e.g., trifluoroacetyl-L-prolyl chloride).

  • GC Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Injector Temperature: 250°C.

    • Oven Program: Temperature gradient to resolve the diastereomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume. Chiral separation is achieved by adding a chiral selector to the background electrolyte.

Protocol Outline:

  • Sample Preparation: Dissolve the sample in the background electrolyte.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte: Phosphate buffer containing a chiral selector (e.g., a cyclodextrin derivative).

    • Voltage: 20-30 kV.

    • Detection: UV or Diode Array Detector (DAD).

Visualizing the Workflow and Logic

To better illustrate the experimental workflows and the logical comparison between the primary HPLC-MS methods, the following diagrams are provided.

cluster_0 Method 1: Derivatization HPLC-MS cluster_1 Method 2: Direct HPLC-MS A Sample Weighing & Dissolution B Addition of Derivatization Reagent A->B C Incubation (40°C, 1 hr) B->C D Neutralization & Dilution C->D E HPLC-MS Analysis (C18 Column) D->E F Sample Weighing & Dissolution in Mobile Phase G HPLC-MS Analysis (Chiral Column) F->G

Figure 1. Experimental workflows for the two primary HPLC-MS methods.

Start Need to Validate Purity of (R)-Pyrrolidin-2-ylmethanamine Decision Is a validated, robust method required? Start->Decision Derivatization Choose Derivatization Method (Higher Robustness, More Complex) Decision->Derivatization Yes Direct Choose Direct Method (Faster, Simpler, Method Development May Be Needed) Decision->Direct No Analysis Perform Analysis & Data Interpretation Derivatization->Analysis Direct->Analysis

Figure 2. Decision-making logic for selecting an HPLC-MS approach.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. HPLC-MS stands out as a highly effective technique for this purpose. The choice between a derivatization-based method and a direct analysis method depends on the specific requirements of the laboratory. The derivatization approach offers high robustness and is often easier to develop using standard achiral columns. In contrast, a direct method on a chiral stationary phase provides a simpler and faster workflow, though it may require more specialized columns and method development. By understanding the comparative performance, experimental protocols, and potential challenges associated with each method, researchers can make an informed decision to best suit their analytical needs.

A Comparative Guide to (R)- and (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic performance of the enantiomeric pair, (R)- and (S)-pyrrolidin-2-ylmethanamine dihydrochloride, in asymmetric organocatalysis. The selection of the appropriate catalyst enantiomer is a critical decision in stereoselective synthesis, as it directly dictates the absolute configuration of the desired product. While direct, side-by-side comparative studies of the specific dihydrochloride salts are not extensively documented, the fundamental principles of asymmetric catalysis and data from closely related derivatives demonstrate their role as effective and enantiocomplementary catalysts.

Principle of Enantiocomplementary Catalysis

In asymmetric catalysis, chiral catalysts create a three-dimensional environment that favors the formation of one enantiomer of the product over the other. The (R) and (S) enantiomers of a catalyst are mirror images of each other. Consequently, they generate mirror-image transition states, leading to the formation of opposite enantiomers of the product. This predictable relationship allows chemists to access either product enantiomer with high stereoselectivity simply by choosing the corresponding catalyst enantiomer.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroolefins is a benchmark reaction for evaluating the efficacy of chiral organocatalysts. While direct comparative data for (R)- and (S)-pyrrolidin-2-ylmethanamine dihydrochloride is scarce, a study on the closely related and structurally similar primary amine catalysts, (R)- and (S)-2-(methoxymethyl)pyrrolidine, effectively illustrates the expected enantiocomplementary performance. These catalysts facilitate the reaction through an enamine-based activation mechanism.

Quantitative Data Summary

The following table summarizes the results for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, showcasing the performance of the (R) and (S) enantiomers of a 2-substituted pyrrolidine catalyst. This data serves as a representative example of the expected outcome when using the enantiomers of pyrrolidin-2-ylmethanamine.

Catalyst EnantiomerYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of Major (syn) IsomerProduct Configuration
(S) -2-(Methoxymethyl)pyrrolidine9595:596(2R, 1'S)
(R) -2-(Methoxymethyl)pyrrolidine9496:495(2S, 1'R)

Data sourced from a study on related 2-substituted pyrrolidine catalysts. The results demonstrate the principle of enantiocomplementarity, where each catalyst enantiomer produces the opposite product enantiomer with comparable yield and stereoselectivity.

Experimental Protocols

Below is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral primary amine from the pyrrolidin-2-ylmethanamine family.

General Procedure for Asymmetric Michael Addition

Materials:

  • Chiral catalyst: (S)- or (R)-2-(methoxymethyl)pyrrolidine (20 mol%)

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equiv)

  • Ketone (e.g., cyclohexanone, 4.0 equiv)

  • Solvent (e.g., isopropanol, i-PrOH)

Protocol:

  • To a solution of the nitroalkene (0.5 mmol) in the solvent (1.0 mL) is added the ketone (2.0 mmol).

  • The chiral pyrrolidine-based catalyst (0.1 mmol, 20 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature (approximately 20-25 °C) for the required time (e.g., 20 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone product.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Mechanism and Stereochemical Control

(R)- and (S)-pyrrolidin-2-ylmethanamine and their derivatives catalyze the Michael addition through a well-established enamine catalytic cycle. The primary amine of the catalyst condenses with the ketone to form a chiral enamine intermediate. This enamine is the key nucleophilic species that attacks the electrophilic nitroalkene. The stereochemistry of the pyrrolidine ring dictates the facial selectivity of the enamine's attack on the nitroalkene, thereby controlling the absolute configuration of the newly formed stereocenters.

Visualization of the Catalytic Cycle

The following diagrams illustrate the general workflow and the catalytic cycle for the primary amine-catalyzed asymmetric Michael addition.

G cluster_workflow Experimental Workflow start Mix Ketone, Nitroalkene, and Chiral Catalyst react Stir at Room Temperature start->react workup Quench and Purify react->workup analysis Analyze Product (Yield, dr, ee) workup->analysis

Caption: General experimental workflow for the organocatalyzed Michael addition.

G catalyst (R/S)-Catalyst (Primary Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine transition_state Stereodetermining Transition State enamine->transition_state + Nitroalkene nitroalkene Nitroalkene nitroalkene->transition_state adduct Iminium Ion Adduct transition_state->adduct product Michael Adduct (γ-Nitro Ketone) adduct->product + H2O product->catalyst Catalyst Regeneration

Caption: Enamine catalytic cycle for the asymmetric Michael addition reaction.

Conclusion

(R)- and (S)-pyrrolidin-2-ylmethanamine dihydrochloride are valuable chiral primary amine catalysts. The choice between the (R) and (S) enantiomers provides a straightforward and reliable method for controlling the stereochemical outcome of asymmetric transformations. As demonstrated by data from structurally similar catalysts, each enantiomer is expected to provide access to the corresponding enantiomeric product with high efficiency and stereoselectivity. For researchers in drug development and synthetic chemistry, the selection of the appropriate catalyst enantiomer is a critical step in the rational design of stereoselective syntheses for chiral molecules.

Performance Showdown: A Comparative Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics. This guide provides an objective comparison of the performance of various derivatives of (R)-Pyrrolidin-2-ylmethanamine, a key chiral building block, with a focus on their application as enzyme inhibitors. By presenting supporting experimental data from published studies, this document aims to facilitate informed decisions in drug discovery and development.

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in medicinal chemistry due to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[1] Derivatives of (R)-Pyrrolidin-2-ylmethanamine, in particular, have been explored for a multitude of therapeutic applications, including as inhibitors of enzymes implicated in inflammation and metabolic disorders.

This guide will delve into specific case studies where series of (R)-Pyrrolidin-2-ylmethanamine derivatives have been synthesized and evaluated, allowing for a direct comparison of their performance based on quantitative experimental data.

Case Study 1: Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

N-Acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[2] Inhibition of NAAA is a promising therapeutic strategy for the management of pain and inflammation. A study focused on developing potent NAAA inhibitors synthesized a series of pyrrolidine amide derivatives and evaluated their inhibitory activity.[2]

Comparative Performance of NAAA Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of (R)-Pyrrolidin-2-ylmethanamine derivatives against rat NAAA. Lower IC50 values indicate higher potency.

Compound IDR Group (Substitution on the Amide Nitrogen)NAAA IC50 (μM)[2]
3j 3-Phenylpropionyl4.8
3k 4-Phenylbutyryl3.2
4a Cinnamoyl5.1
4g 4-Phenylcinnamoyl1.9

Structure-Activity Relationship (SAR) Insights:

The study revealed several key insights into the structure-activity relationship of these derivatives as NAAA inhibitors:

  • Lipophilicity and Linker Length: Increasing the length of the flexible alkyl chain connecting the phenyl group (from propionyl to butyryl) led to a modest increase in potency (compound 3j vs. 3k ).[2]

  • Conformational Rigidity: The introduction of a more rigid cinnamoyl linker (compound 4a ) resulted in comparable potency to the flexible analogues.[2]

  • Terminal Phenyl Substitution: The addition of a phenyl group to the cinnamoyl moiety (compound 4g ) significantly enhanced the inhibitory activity, highlighting the importance of this substitution for optimal interaction with the enzyme's active site.[2]

Experimental Protocol: NAAA Inhibition Assay

The inhibitory activity of the compounds against NAAA was determined using a fluorometric assay.

Enzyme Preparation: Rat NAAA was expressed in and purified from E. coli.

Assay Procedure:

  • The purified enzyme was pre-incubated with the test compounds at various concentrations for 30 minutes at 37°C in an assay buffer (50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100 and 1 mM DTT).

  • The enzymatic reaction was initiated by adding the fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • The fluorescence intensity was measured over time using a fluorescence plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.

  • The rate of the enzymatic reaction was determined from the linear portion of the fluorescence versus time plot.

  • IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

NAAA Inhibition Pathway

NAAA_Inhibition NAAA NAAA Enzyme Products Palmitic Acid + Ethanolamine (Pro-inflammatory) NAAA->Products Degrades PEA Palmitoylethanolamide (PEA) (Substrate) PEA->NAAA Binds to Inhibitor (R)-Pyrrolidin-2-ylmethanamine Derivative (Inhibitor) Inhibitor->NAAA Binds to & Inhibits Carbohydrate_Digestion_Inhibition Starch Starch Alpha_Amylase α-Amylase Starch->Alpha_Amylase Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Inhibitor (R)-Pyrrolidin-2-ylmethanamine Derivative (Inhibitor) Inhibitor->Alpha_Amylase Inhibits Inhibitor->Alpha_Glucosidase Inhibits

References

Spectroscopic Confirmation of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. It includes a comparative analysis with its enantiomer, (S)-Pyrrolidin-2-ylmethanamine dihydrochloride, and outlines the experimental protocols for key spectroscopic methods. The presented data is representative and serves to illustrate the analytical process.

Introduction

(R)-Pyrrolidin-2-ylmethanamine is a chiral building block of significant interest in pharmaceutical synthesis. Its dihydrochloride salt form is often preferred for its stability and handling properties. Rigorous structural confirmation is crucial for ensuring the quality and stereochemical integrity of this starting material in drug development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparative Spectroscopic Data

The primary alternative for comparison is the (S)-enantiomer, (S)-Pyrrolidin-2-ylmethanamine dihydrochloride. In standard achiral spectroscopic analyses, enantiomers are indistinguishable. Specialized chiral methods, such as NMR with a chiral solvating agent, are required to differentiate between them.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information. The protonation of the two amine groups in the dihydrochloride salt leads to a downfield shift of adjacent protons and carbons compared to the free base.

Table 1: Representative ¹H NMR Data Comparison (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (R/S)-Pyrrolidin-2-ylmethanamine dihydrochloride
~3.85m1HH-2
~3.40t2HH-5
~3.25dd2H-CH₂NH₃⁺
~2.20m2HH-3
~1.80m2HH-4

Note: In an achiral solvent like D₂O, the ¹H NMR spectra of the (R) and (S) enantiomers are identical.

Table 2: Representative ¹³C NMR Data Comparison (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment (R/S)-Pyrrolidin-2-ylmethanamine dihydrochloride
~59.5C-2
~46.0C-5
~43.5-CH₂NH₃⁺
~28.0C-3
~24.5C-4

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers are identical in an achiral solvent.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For an amine dihydrochloride, the key features are the stretches associated with the ammonium (NH₃⁺) and secondary amine hydrochloride (NH₂⁺) groups, in addition to the C-H and C-N bonds.

Table 3: Representative FT-IR Data Comparison

Wavenumber (cm⁻¹)Vibration TypeAssignment (R/S)-Pyrrolidin-2-ylmethanamine dihydrochloride
3200-2800 (broad)N-H stretchNH₃⁺ and NH₂⁺ stretching
~2950C-H stretchAliphatic C-H stretching
~1600N-H bendNH₃⁺ asymmetric bending
~1500N-H bendNH₃⁺ symmetric bending
1250-1020C-N stretchAliphatic C-N stretching

Note: The FT-IR spectra of the (R) and (S) enantiomers are identical.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique, which would typically show the protonated molecule of the free base.

Table 4: Representative Mass Spectrometry Data Comparison

m/zIon TypeAssignment (R/S)-Pyrrolidin-2-ylmethanamine
101.11[M+H]⁺Protonated molecular ion of the free base (C₅H₁₃N₂⁺)
84.08[M-NH₂]⁺Fragmentation loss of the aminomethyl group

Note: The mass spectra of the (R) and (S) enantiomers are identical.

Experimental Protocols

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the amine dihydrochloride sample in approximately 0.7 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The residual HDO signal is typically used as a reference (δ ~4.79 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay should be used to obtain a quantitative spectrum.

3.2. FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.[1] Further dilute this stock solution to a final concentration of about 10 µg/mL.[1]

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300 amu).

Visualization of Workflows and Logic

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample (R)-Pyrrolidin-2-ylmethanamine dihydrochloride NMR_Prep Dissolve in D₂O Sample->NMR_Prep FTIR_Prep Use solid sample Sample->FTIR_Prep MS_Prep Dissolve and dilute in Methanol/Water Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq FTIR_Acq FT-IR (ATR) Spectroscopy FTIR_Prep->FTIR_Acq MS_Acq Mass Spectrometry (ESI-MS) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR_Acq->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Confirmation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation NMR ¹H & ¹³C NMR (C-H Framework) NMR_Interp Confirms pyrrolidine ring, aminomethyl group, and protonation sites. NMR->NMR_Interp FTIR FT-IR (Functional Groups) FTIR_Interp Confirms NH₃⁺, NH₂⁺, and aliphatic C-H groups. FTIR->FTIR_Interp MS Mass Spec (Molecular Weight) MS_Interp Confirms molecular formula (via free base). MS->MS_Interp Conclusion Confirmed Structure: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride NMR_Interp->Conclusion FTIR_Interp->Conclusion MS_Interp->Conclusion

Caption: Logical flow for the structural confirmation from combined spectroscopic data.

References

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Synthesis: Alternatives to (R)-Pyrrolidin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical parameter in the development of stereoselective synthetic routes for pharmaceuticals and fine chemicals. (R)-Pyrrolidin-2-ylmethanamine and its derivatives are widely utilized as effective chiral auxiliaries and ligands in a variety of asymmetric transformations. However, the continuous pursuit of improved enantioselectivity, yield, and broader substrate scope necessitates the exploration and comparison of alternative reagents. This guide provides an objective comparison of the performance of several alternative chiral diamines and amino alcohols against a proline-derived ligand in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, providing access to valuable chiral secondary alcohols. The efficiency and stereoselectivity of this transformation are highly dependent on the chiral ligand employed. The following table summarizes the performance of (R)-Pyrrolidin-2-ylmethanamine and several alternative chiral ligands in the ethylation of benzaldehyde.

Chiral LigandLigand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
(R)-Pyrrolidin-2-ylmethanamine 10Toluene09588(S)
(1R,2R)-(-)-1,2-Diaminocyclohexane 2Toluene0>9598(R)
(-)-Sparteine 10Toluene09295(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (ProPhenol) 2Toluene09997(S)
N,N-Dibutylnorephedrine (DBNE) 2Toluene09895(R)

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison can be influenced by slight variations in experimental conditions across different studies.

Experimental Protocols

A detailed methodology for a representative experiment is provided below. This protocol can be adapted for the comparative screening of different chiral ligands.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.02 mmol, 2 mol%). Add anhydrous toluene (2.0 mL) and stir the solution at room temperature.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise to the ligand solution. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanistic Insights and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol and a typical experimental workflow for screening chiral ligands.

Catalytic_Cycle Catalytic Cycle for Diethylzinc Addition Ligand Chiral Ligand (L) Active_Catalyst Active Catalyst [L-Zn-Et] Ligand->Active_Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Et2Zn->Active_Catalyst Intermediate Ternary Complex [L-Zn(Et)(RCHO)] Active_Catalyst->Intermediate + RCHO EtZnOCHR EtZnOCH(Et)R Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex [L-Zn-OCH(Et)R] Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - EtZnOCH(Et)R Product Chiral Alcohol Product_Complex->Product Work-up EtZnOCHR->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental_Workflow Workflow for Screening Chiral Ligands cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Select Ligands Prepare_Solutions Prepare Stock Solutions (Ligands, Reagents) Start->Prepare_Solutions Dispense_Ligand Dispense Ligand Solution Prepare_Solutions->Dispense_Ligand Add_Reagents Add Diethylzinc and Aldehyde Dispense_Ligand->Add_Reagents Incubate Incubate at Controlled Temperature Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench Workup Aqueous Work-up and Extraction Quench->Workup Analyze Analyze by Chiral HPLC/GC Workup->Analyze Compare Compare Yield and ee% Analyze->Compare

Caption: General experimental workflow for the comparative screening of chiral ligands.

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral catalyst or building block is paramount. (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, a derivative of the naturally occurring amino acid proline, serves as a valuable precursor for a range of organocatalysts. This guide provides an objective comparison of the performance of catalysts derived from the (R)-pyrrolidin-2-ylmethanamine scaffold with other notable chiral amines in key asymmetric carbon-carbon bond-forming reactions. The information presented is supported by experimental data to facilitate informed catalyst selection.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the enantioselective formation of carbon-carbon bonds. The efficacy of various chiral pyrrolidine-based catalysts in the addition of ketones to nitroalkenes is a well-established benchmark for comparing their performance. While direct benchmarking studies of this compound itself are not extensively documented, the performance of its derivatives highlights the potential of this chiral scaffold.

A study showcasing a novel (R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide demonstrated its superiority in catalyzing the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This catalyst facilitated the reaction with high yields, ranging from 87% to 98%, and excellent stereoselectivity, achieving up to a >99:1 syn/anti ratio and 99% enantiomeric excess (ee).[1]

Catalyst/PrecursorReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramideMichael Addition87-98>99:1 (syn/anti)99
L-ProlineAldol Reaction9595:5 (anti:syn)96
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineAldol Reaction9285:15 (syn:anti)85
(R)-pyrrolidine-3-carboxylic acidMannich Reaction99>99:1 (anti:syn)99

Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.

Performance in Asymmetric Aldol and Mannich Reactions

The asymmetric aldol and Mannich reactions are fundamental transformations for the synthesis of chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. L-proline, a related α-amino acid, is a foundational catalyst in this context and provides a useful benchmark.[2] In the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, L-proline can achieve a 95% yield with a 95:5 diastereomeric ratio and 96% ee.[3]

In contrast, derivatives of (R)-pyrrolidin-2-ylmethanamine can be tailored to exhibit unique reactivity. For instance, while L-proline typically yields syn-diastereomers in Mannich reactions, the isomeric β-amino acid, (R)-pyrrolidine-3-carboxylic acid, is highly effective at promoting anti-diastereoselective Mannich reactions, delivering excellent diastereoselectivity (>99:1) and enantioselectivity (99% ee).[2] This highlights how subtle changes to the pyrrolidine scaffold can lead to significant changes in stereochemical control.

Experimental Protocols

To ensure a fair and objective comparison of catalyst performance, standardized experimental protocols are crucial. Below are representative methodologies for key asymmetric reactions.

General Experimental Protocol for Asymmetric Michael Addition

This protocol is adapted for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral pyrrolidine-based organocatalyst.

Materials:

  • Aldehyde/Ketone (1.0 eq)

  • Nitroalkene (1.2 eq)

  • Chiral Pyrrolidine-based Catalyst (e.g., (R)-pyrrolidin-2-yl derivative) (10 mol%)

  • Solvent (e.g., Toluene, CH2Cl2)

  • Additive (e.g., Benzoic Acid) (if required)

Procedure:

  • To a stirred solution of the aldehyde/ketone in the chosen solvent, add the chiral catalyst.

  • Add the additive, if required, and stir the mixture at room temperature for 10 minutes.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

General Experimental Protocol for Asymmetric Aldol Reaction

This protocol describes a typical procedure for an organocatalyzed asymmetric aldol reaction.

Materials:

  • Ketone (e.g., Cyclohexanone) (1.0 eq)

  • Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.2 eq)

  • Chiral Amine Catalyst (e.g., L-Proline or a derivative) (20 mol%)

  • Solvent (e.g., DMSO, CH2Cl2)

Procedure:

  • Dissolve the ketone and the chiral amine catalyst in the solvent in a reaction vessel.

  • Stir the mixture at room temperature for 15-30 minutes to allow for enamine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde to the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflows and catalytic cycles involved in these asymmetric transformations.

G cluster_workflow Experimental Workflow for Asymmetric Catalysis A 1. Catalyst & Reactant Mixing B 2. Reaction A->B Solvent, Temperature Control C 3. Quenching & Workup B->C Completion (TLC) D 4. Purification (Chromatography) C->D Crude Product E 5. Analysis (NMR, HPLC) D->E Purified Product

Caption: A generalized experimental workflow for organocatalyzed asymmetric reactions.

G cluster_cycle Catalytic Cycle for Enamine-Based Organocatalysis Catalyst (R)-Pyrrolidine Derivative Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Iminium->Catalyst + H2O (Hydrolysis) Product Chiral Product Iminium->Product Release

Caption: A simplified catalytic cycle for asymmetric reactions mediated by pyrrolidine-based organocatalysts.

References

A Comparative Analysis of Synthetic Routes to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidin-2-ylmethanamine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its dihydrochloride salt is often the preferred form for stability and handling. This guide provides a comparative analysis of the most common and emerging synthetic routes to this key intermediate, offering an objective look at their respective advantages and disadvantages supported by available data.

Executive Summary

Three primary synthetic strategies for the preparation of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride are prevalent: a classical approach starting from (R)-prolinol, an alternative classical route utilizing the reduction of an (R)-proline derivative, and a modern biocatalytic method employing transaminase enzymes. The choice of synthesis route is often dictated by factors such as starting material availability, scalability, cost, and desired enantiomeric purity. The classical route via (R)-prolinol is well-established and reliable. The reduction of an (R)-proline derivative offers a more direct approach from a common chiral pool starting material. The biocatalytic route represents a greener and potentially more efficient alternative, offering high enantioselectivity.

Comparative Data of Synthesis Routes

ParameterRoute 1: From (R)-ProlinolRoute 2: From (R)-Proline (Amide Reduction)Route 3: Biocatalytic (from ω-chloro-ketone)
Starting Material (R)-Prolinol(R)-ProlineProchiral ω-chloro-ketone
Key Steps 1. Boc Protection2. Mesylation/Tosylation3. Azide Substitution4. Reduction5. Deprotection & Salt Formation1. Amide Formation2. Reduction (e.g., with LiAlH₄)3. Salt Formation1. Transamination & Cyclization2. Salt Formation
Typical Overall Yield Good to HighModerate to GoodGood to Excellent[1]
Enantiomeric Purity High (>99% ee)High (optical purity maintained)[2][3]Excellent (>99.5% ee)[1]
Scalability Well-established for large scaleFeasible, but use of LiAlH₄ can be a challenge on large scalePotentially highly scalable
Key Reagents Boc₂O, MsCl/TsCl, NaN₃, H₂/Pd or LiAlH₄, HClSOCl₂ or coupling agents, LiAlH₄, HClTransaminase, Amine donor (e.g., isopropylamine), HCl
Advantages - Reliable and well-documented- High enantiopurity- Shorter route from a common starting material- High enantioselectivity- Milder reaction conditions- "Green" chemistry approach
Disadvantages - Multi-step process- Use of potentially hazardous reagents (e.g., sodium azide)- Use of hazardous and moisture-sensitive reagents (LiAlH₄)- Requires specific enzyme and substrate- May require process optimization for new substrates

Logical Workflow of Synthesis Routes

cluster_0 Route 1: From (R)-Prolinol cluster_1 Route 2: From (R)-Proline cluster_2 Route 3: Biocatalytic A0 (R)-Prolinol A1 Boc Protection A0->A1 A2 Mesylation / Tosylation A1->A2 A3 Azide Substitution A2->A3 A4 Azide Reduction A3->A4 A5 Boc Deprotection & Salt Formation A4->A5 A6 (R)-Pyrrolidin-2-ylmethanamine dihydrochloride A5->A6 B0 (R)-Proline B1 Amide Formation B0->B1 B2 (R)-Pyrrolidine-2-carboxamide B1->B2 B3 Reduction (LiAlH4) B2->B3 B4 Salt Formation B3->B4 B5 (R)-Pyrrolidin-2-ylmethanamine dihydrochloride B4->B5 C0 ω-chloro-ketone C1 Transaminase C0->C1 C2 Spontaneous Cyclization C1->C2 C3 Salt Formation C2->C3 C4 (R)-Pyrrolidin-2-ylmethanamine dihydrochloride C3->C4

Caption: Comparative workflow of the three main synthesis routes.

Experimental Protocols

Route 1: Synthesis from (R)-Prolinol

This multi-step synthesis is a well-established method for obtaining high-purity (R)-Pyrrolidin-2-ylmethanamine.

Step 1: N-Boc Protection of (R)-Prolinol (R)-Prolinol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction is typically carried out at room temperature.

Step 2: Mesylation of N-Boc-(R)-Prolinol The hydroxyl group of the N-Boc protected prolinol is activated by reaction with methanesulfonyl chloride (MsCl) in an inert solvent (e.g., DCM) at 0 °C in the presence of a base (e.g., TEA).

Step 3: Azide Substitution The mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to achieve complete conversion.

Step 4: Reduction of the Azide The azide is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

Step 5: Boc Deprotection and Dihydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, typically by treating the compound with hydrochloric acid in a solvent like dioxane or methanol. Evaporation of the solvent yields the desired this compound salt.

Route 2: Synthesis from (R)-Proline (Amide Reduction)

This route offers a more direct conversion from the readily available chiral amino acid.

Step 1: Formation of (R)-Pyrrolidine-2-carboxamide (R)-Proline is first converted to its corresponding amide. This can be achieved by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with ammonia. Alternatively, standard peptide coupling reagents can be employed.

Step 2: Reduction of the Amide The (R)-pyrrolidine-2-carboxamide is reduced to the corresponding amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is commonly used for this transformation.[2][3] This reduction is known to proceed without racemization, thus preserving the stereochemical integrity of the chiral center.[2][3]

Step 3: Dihydrochloride Salt Formation The resulting amine is treated with hydrochloric acid in a suitable solvent to precipitate the dihydrochloride salt.

Route 3: Biocatalytic Synthesis

This modern approach utilizes an enzyme to achieve high enantioselectivity in a key transformation.

Step 1: Asymmetric Transamination and Cyclization A prochiral ω-chloro-ketone is subjected to an asymmetric transamination reaction using an (R)-selective ω-transaminase. An amine donor, such as isopropylamine, is required in stoichiometric amounts. The enzymatic reaction converts the ketone to a chiral amine. The resulting amino-chloro-alkane undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This one-pot transformation can achieve very high enantiomeric excess (>99.5% ee).[1]

Step 2: Dihydrochloride Salt Formation The crude (R)-Pyrrolidin-2-ylmethanamine is isolated and then treated with hydrochloric acid to form the dihydrochloride salt.

Signaling Pathway and Experimental Workflow Visualization

cluster_exp Experimental Workflow start Select Synthesis Route route1 Route 1: (R)-Prolinol start->route1 route2 Route 2: (R)-Proline start->route2 route3 Route 3: Biocatalytic start->route3 synthesis Perform Synthesis route1->synthesis route2->synthesis route3->synthesis purification Purification synthesis->purification analysis Analysis (Yield, Purity, ee%) purification->analysis product Final Product analysis->product

References

Comparative Analysis of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride Analogs: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrrolidine-based compounds, structurally related to (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, to highlight potential cross-reactivity across various biological targets. While direct cross-reactivity studies on this compound are not extensively available in the public domain, this document synthesizes data from published literature on analogous structures to offer insights into their target engagement and potential off-target effects. The information presented herein is intended to aid in the design of more selective compounds and to anticipate potential polypharmacology in drug development.

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have been shown to interact with a wide range of biological targets, including enzymes and G-protein coupled receptors. This inherent promiscuity underscores the importance of comprehensive cross-reactivity profiling during drug discovery. This guide presents a comparative view of the inhibitory or agonistic activities of various pyrrolidine-containing molecules against several key targets, providing a foundation for understanding their structure-activity relationships and selectivity profiles.

Comparative Biological Activity of Pyrrolidine Derivatives

The following table summarizes the biological activities of selected pyrrolidine derivatives against a panel of enzymes and receptors. This data, collated from various scientific publications, illustrates the diverse target landscape of this chemical class and provides a basis for inferring potential cross-reactivity.

Compound ClassTargetRepresentative Compound(s)Activity (IC50/Ki/EC50)Reference
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors DPP-IV(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200)IC50 = 13 nM[1]
DPP-IVVildagliptin-[2]
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors NAAAPyrrolidine amide derivatives (e.g., compound with 4-phenylcinnamoyl group)Low micromolar IC50[3]
Fatty Acid Amide Hydrolase (FAAH)Pyrrolidine amide derivatives (conformationally flexible linkers)Showed reduced selectivity over FAAH[3]
ST2 Inhibitors ST2/IL-33 Interaction1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidineIC50 ~ 6 µM[4]
Ghrelin Receptor Agonists Ghrelin ReceptorPyrrolidine-based full agonistsPotent agonism[5]
Tyrosine Kinase Inhibitors VEGFR-2, PDGFRβ2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivativesHigh inhibitory potency[6][7]
CXCR4 Antagonists CXCR4(S)-pyrrolidines with pyridin-2-yl-4-oxobutanal modificationsIC50 = 79 nM[8]

Detailed Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol describes a method to screen for DPP-IV inhibitors using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme solution, and either the test compound, positive control, or vehicle (for control wells).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate (H-Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[9][10][11]

N-Acylethanolamine Acid Amidase (NAAA) Activity Assay

This protocol outlines a method to measure NAAA activity using a radiolabeled substrate and thin-layer chromatography (TLC).[12]

Materials:

  • NAAA enzyme source (e.g., recombinant NAAA, cell lysates)

  • Radiolabeled substrate: [¹⁴C]Palmitoylethanolamide ([¹⁴C]PEA)

  • Assay Buffer: Phosphate-citrate buffer (pH 4.5-5.0) containing Triton X-100 and DTT.[13]

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • Developing Solvent: Chloroform/Methanol/Ammonia (e.g., 80:20:2, v/v/v)

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the NAAA enzyme solution.

  • Add the test inhibitor or vehicle to the respective tubes.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Start the reaction by adding the [¹⁴C]PEA substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the cold stop solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate using the developing solvent to separate the product ([¹⁴C]palmitic acid) from the substrate.

  • Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding silica gel into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity and the inhibitory effect of the test compounds.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the target molecules and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

DPP_IV_Signaling cluster_0 DPP-IV Mediated Incretin Degradation cluster_1 Downstream Effects GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Cleavage Pancreatic Beta-cells Pancreatic Beta-cells GLP-1->Pancreatic Beta-cells Activates GIP GIP GIP->DPP-IV Cleavage GIP->Pancreatic Beta-cells Activates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Inactive GIP Inactive GIP DPP-IV->Inactive GIP Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Regulates Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-IV Inhibits

NAAA_Signaling PEA Palmitoylethanolamide (PEA) NAAA N-Acylethanolamine Acid Amidase (NAAA) PEA->NAAA Hydrolysis PPAR-alpha PPAR-α PEA->PPAR-alpha Activates Palmitic Acid + Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic Acid + Ethanolamine Gene Transcription Gene Transcription PPAR-alpha->Gene Transcription Regulates Anti-inflammatory & Analgesic Effects Anti-inflammatory & Analgesic Effects Gene Transcription->Anti-inflammatory & Analgesic Effects Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->NAAA Inhibits

ST2_IL33_Signaling IL-33 IL-33 ST2L ST2 (Membrane-bound) IL-33->ST2L Binds & Activates sST2 sST2 (Soluble) IL-33->sST2 Binds & Sequesters MyD88 MyD88 ST2L->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB & MAPK Pathways NF-kB & MAPK Pathways TRAF6->NF-kB & MAPK Pathways Inflammatory Response Inflammatory Response NF-kB & MAPK Pathways->Inflammatory Response Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->IL-33 Blocks Binding to ST2L

Experimental Workflows

DPP_IV_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis A Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Assay Buffer - Test Compounds B Dispense Enzyme, Buffer, and Compounds into 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to start reaction C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) E->F G Calculate % Inhibition F->G H Determine IC50 values G->H

NAAA_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction & Extraction cluster_2 Analysis A Prepare Reagents: - NAAA Enzyme - [14C]PEA Substrate - Assay Buffer - Test Compounds B Incubate Enzyme, Buffer, Substrate, and Compounds at 37°C A->B C Stop reaction with Chloroform/Methanol B->C D Phase Separation C->D E Spot organic phase on TLC plate D->E F Develop TLC E->F G Quantify radioactivity of product spot F->G H Calculate % Inhibition and IC50 G->H

Conclusion

The data and protocols presented in this guide underscore the polypharmacological potential of pyrrolidine-based compounds. While the core scaffold offers significant opportunities for developing potent and selective modulators of various biological targets, it also presents a challenge in achieving high selectivity. The comparative data herein should serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and development of novel therapeutics with improved safety and efficacy profiles. It is recommended that comprehensive screening against a panel of relevant off-targets be conducted early in the drug discovery process for any new pyrrolidine-based chemical series.

References

Safety Operating Guide

Proper Disposal of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe handling and disposal of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, a compound utilized in various research and development applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of its known hazards:

  • Hazard Class: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

  • GHS Pictogram: GHS07 (Harmful/Irritant).[2]

  • Physical State: Solid.[2]

  • Solubility: Soluble in water.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. At a minimum, this includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted lab coat

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂[2]
Molecular Weight 173.08 g/mol [2]
Melting Point 124 to 129°C[2]
GHS Hazard Statements H302, H315, H319, H335

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved procedure for the disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated solid this compound must be collected as hazardous waste.

  • Liquid Waste: Solutions containing this compound, as well as rinsate from cleaning contaminated glassware, must also be collected as hazardous waste.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are recommended.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 119020-04-1

    • An indication of the hazards (e.g., "Irritant")

    • The accumulation start date

  • Container Handling: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Final Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • Provide the EHS representative or contractor with a complete and accurate description of the waste stream.

5. Management of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent (e.g., water, followed by a solvent the compound is soluble in, if necessary).

  • Collect all rinsate from the triple-rinse procedure and dispose of it as hazardous liquid waste.[3]

  • After triple-rinsing, deface or remove the original label from the container. The decontaminated container can then typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have (R)-Pyrrolidin-2-ylmethanamine dihydrochloride waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions/Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Pyrrolidin-2-ylmethanamine dihydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartProtective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and face shieldConforming to EN166 or OSHA 29 CFR 1910.133
Skin Chemical-resistant glovesNitrile or neoprene, inspected before use
Lab coat or protective suitFlame-retardant and antistatic protective clothing
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired when vapors, aerosols, or dust are generated

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[3]

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond containers when transferring material.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep refrigerated.[1]

  • Store locked up.[5]

  • Incompatible materials to avoid include strong oxidizing agents and acids.[1][6]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

Emergency SituationFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical advice if irritation persists.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as outlined above.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

  • For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]

  • Clean the affected area thoroughly.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical and its container at an approved waste disposal plant.[6] Do not mix with other waste.

  • Contaminated PPE: Dispose of contaminated gloves and clothing in accordance with applicable laws and good laboratory practices.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

experimental_workflow Experimental Workflow with Safety Checkpoints cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh check1 Verify Fume Hood Function prep_setup->check1 handle_dissolve 4. Dissolve in Solvent handle_weigh->handle_dissolve check2 Check for Ignition Sources handle_weigh->check2 handle_reaction 5. Perform Reaction handle_dissolve->handle_reaction cleanup_decon 6. Decontaminate Glassware handle_reaction->cleanup_decon cleanup_dispose 7. Dispose of Waste (Chemical & PPE) cleanup_decon->cleanup_dispose cleanup_remove_ppe 8. Remove PPE cleanup_dispose->cleanup_remove_ppe check3 Proper Waste Segregation cleanup_dispose->check3

Caption: Experimental workflow with safety checkpoints.

This procedural guide is intended to supplement, not replace, formal safety training and the professional judgment of experienced researchers. Always consult the most current safety data for all chemicals used in a procedure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.